molecular formula C7H17ClN2O2S B3136605 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride CAS No. 42025-52-5

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Cat. No.: B3136605
CAS No.: 42025-52-5
M. Wt: 228.74 g/mol
InChI Key: MVWSZQAXXBXHKN-UHFFFAOYSA-N
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Description

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 42025-52-5) is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . This molecule features a piperidine ring, a six-membered heterocycle that is one of the most fundamental and important synthetic fragments for designing new drugs . The piperidine structural motif is present in more than twenty classes of pharmaceuticals, making compounds like this one invaluable building blocks in medicinal chemistry and drug discovery . The specific sulfonyl ethanamine moiety in its structure is of particular interest for the synthesis of more complex molecules, as this group can serve as a key linker or functional handle in medicinal chemistry . Recent advanced research has explored compounds based on a 4-(2-aminoethyl)piperidine core for targeting central nervous system disorders, highlighting the therapeutic potential of this chemical scaffold . This compound is provided as a high-purity material for research applications, including use as a synthetic intermediate in the development of novel active substances. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-piperidin-1-ylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c8-4-7-12(10,11)9-5-2-1-3-6-9;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSZQAXXBXHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Methodological Validation of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) is a specialized bifunctional biochemical widely utilized as a pharmacophore spacer in advanced drug design and in[1]. The molecule features a secondary cyclic amine (piperidine) linked via a sulfonyl group to a primary ethylamine. Synthesizing this compound requires a robust strategy to prevent unwanted polymerization, self-condensation, or competitive nucleophilic attacks. This guide details a highly validated, three-step synthetic route utilizing orthogonal protection to ensure absolute chemoselectivity and high overall yield.

Retrosynthetic Analysis & Mechanistic Rationale

When constructing 2-aminoethanesulfonamides, chemists typically evaluate two primary pathways:

  • Pathway A: Aza-Michael Addition. This involves the conjugate addition of ammonia or an amine equivalent to a primary vinyl sulfonamide (e.g., 1-(vinylsulfonyl)piperidine). While theoretically atom-economical, primary vinyl sulfonamides exhibit notoriously poor electrophilicity in aza-Michael reactions without highly specific[2]. Furthermore, controlling the reaction to prevent over-alkylation (forming secondary or tertiary amines) is practically difficult.

  • Pathway B: Gabriel Synthesis via Taurine (Selected Route). This route starts with inexpensive taurine (2-aminoethanesulfonic acid). The primary amine is masked using a phthalimide protecting group, allowing the sulfonic acid to be aggressively activated to a sulfonyl chloride. Following coupling with piperidine, the phthalimide is cleaved via [3].

Causality of Choice: Pathway B is selected because it acts as a self-correcting system. The phthalimide group is completely inert to the harsh chlorination conditions (using


) and strictly prevents the primary amine from participating in the sulfonylation step. Hydrazinolysis provides a highly specific deprotection mechanism that leaves the newly formed sulfonamide bond [4].

Experimental Protocols

The following step-by-step methodologies are designed as self-validating workflows, incorporating visual and chemical checkpoints to ensure protocol integrity.

Step 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride

Mechanistic Goal: Mask the zwitterionic primary amine of taurine and convert the highly stable sulfonic acid into a reactive electrophile.

  • Protection: Combine taurine (1.0 eq) and phthalic anhydride (1.0 eq) with sodium acetate in glacial acetic acid. Reflux the mixture until a homogeneous solution is achieved.

  • Isolation: Cool the mixture to precipitate the sodium salt of 2-phthalimidoethanesulfonic acid. Filter and dry thoroughly under a high vacuum.

  • Activation: Suspend the dried salt in anhydrous toluene and add phosphorus pentachloride (

    
    , 1.1 eq) portion-wise at 0 °C. Heat the mixture to 100 °C for 3 hours[3].
    
    • Self-Validation Checkpoint: The evolution of HCl gas and the transition of the suspension into a clear, pale-yellow solution visually confirms the successful formation of the sulfonyl chloride.

  • Workup: Concentrate under reduced pressure to remove the

    
     byproduct, yielding the intermediate as an off-white solid.
    
Step 2: Sulfonamide Coupling with Piperidine

Mechanistic Goal: Form the sulfonamide linkage while neutralizing the acidic byproduct to maintain the nucleophilicity of the piperidine.

  • Preparation: Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (

    
    ) and cool to 0 °C under an inert argon atmosphere.
    
  • Coupling: Add triethylamine (

    
    , 2.0 eq) followed by the dropwise addition of piperidine (1.1 eq). The 
    
    
    
    acts as a non-nucleophilic acid scavenger, preventing the protonation of piperidine[4].
  • Reaction: Allow the mixture to warm to room temperature and stir for 4.5 hours.

    • Self-Validation Checkpoint: The formation of a fine white precipitate (triethylamine hydrochloride) within the organic layer serves as an immediate visual indicator of a successful coupling event.

  • Workup: Quench with distilled water, extract with

    
    , wash the organic layer with saturated 
    
    
    
    and brine, dry over
    
    
    , and evaporate to yield 2-(piperidine-1-sulfonyl)ethylphthalimide.
Step 3: Hydrazinolysis and Hydrochloride Salt Formation

Mechanistic Goal: Orthogonally remove the phthalimide group without hydrolyzing the sulfonamide, followed by salt formation to stabilize the free primary amine.

  • Deprotection: Suspend the coupled intermediate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (

    
    , 1.2 eq) and heat to reflux (80 °C) for 12 hours[4].
    
    • Self-Validation Checkpoint: The appearance of a voluminous, insoluble white precipitate (cyclic phthalhydrazide) during reflux confirms the successful cleavage of the protecting group.

  • Filtration: Cool the mixture to 0 °C and filter off the phthalhydrazide byproduct. Evaporate the filtrate to dryness.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add 1M HCl in ether) at 0 °C.

  • Isolation: Filter the resulting white crystalline solid, wash with cold ether, and dry under a vacuum to afford pure 2-(piperidine-1-sulfonyl)ethanamine hydrochloride.

Quantitative Data & Yield Analysis

Synthetic StepReagents & SolventsMolar EquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Protection & Activation Taurine, Phthalic Anhydride,

1.0 : 1.0 : 1.10

100
5.075 - 80
2. Sulfonamide Coupling Intermediate 1, Piperidine,

1.0 : 1.1 : 2.00

25
4.585 - 90
3. Deprotection & Salt Intermediate 2, Hydrazine, HCl1.0 : 1.2 : Excess80 (Reflux)12.080 - 85

Mechanistic Pathway Visualization

SynthesisWorkflow Taurine Taurine (2-Aminoethanesulfonic acid) Protection Step 1: Phthalimide Protection & Chlorination (PCl5) Taurine->Protection Intermediate1 2-Phthalimidoethanesulfonyl Chloride Protection->Intermediate1 Coupling Step 2: Sulfonamide Coupling (Piperidine, Et3N, CH2Cl2) Intermediate1->Coupling Intermediate2 2-(Piperidine-1-sulfonyl) ethylphthalimide Coupling->Intermediate2 Deprotection Step 3: Hydrazinolysis & Salt Formation (NH2NH2·H2O, then HCl/Ether) Intermediate2->Deprotection FinalProduct 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride Deprotection->FinalProduct

Figure 1: Three-step synthetic workflow for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.

References

  • Title: Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids Source: Chemistry of Natural Compounds (via NIH PMC) URL: [Link]

  • Title: Synthesis of New Amidoethanesulfonamides of Betulonic Acid Source: Chemistry of Natural Compounds (via NIH PMC) URL: [Link]

  • Title: 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions Source: Tetrahedron Letters (via NIH PMC) URL: [Link]

Sources

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds of known structure but unknown biological function. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride presents such a case. While its molecular architecture is defined, a survey of public-domain scientific literature reveals a scarcity of data regarding its specific mechanism of action. This guide, therefore, is not a retrospective summary but a prospective roadmap for the research scientist. It is designed to provide a logical, evidence-based framework for systematically investigating and ultimately defining the pharmacological identity of this molecule.

We will leverage established knowledge of its core chemical moieties—the piperidine ring and the sulfonamide group—to construct testable hypotheses. This document will detail the experimental strategies and protocols necessary to move from hypothesis to validated mechanism, embodying a self-validating system of inquiry. Our approach is grounded in the principles of modern pharmacology, emphasizing target identification, validation, and characterization of downstream cellular effects.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride offers initial clues to its potential biological roles. It is comprised of two key pharmacophores:

  • The Piperidine Ring: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional framework for precise interaction with biological targets.[2]

  • The Sulfonamide Group: A cornerstone of medicinal chemistry, the sulfonamide moiety is renowned for its ability to act as a transition-state mimetic, most famously in the inhibition of enzymes like carbonic anhydrases and proteases.[3][4] It can also engage in key hydrogen bonding interactions within receptor binding pockets.

The combination of these two groups in a single molecule suggests a high probability of biological activity. Published research on related piperidine sulfonamide derivatives has indicated potential for enzyme inhibition (e.g., acetylcholinesterase, lipoxygenase) and antimicrobial or antiviral activity.[3][4][5][6] These findings provide the foundational hypotheses for our investigation.

Part 2: A Phased Experimental Approach to Mechanism of Action (MoA) Elucidation

We propose a multi-phase, iterative research plan to systematically uncover the mechanism of action. This workflow is designed to be logical and resource-efficient, with each phase informing the next.

Phase I: Broad-Spectrum Phenotypic and Target-Class Screening

The initial step is to cast a wide net to identify any measurable biological activity. This phase prioritizes breadth over depth.

G cluster_0 Phase I: Initial Screening A Compound Acquisition & QC (Purity, Identity Verification) B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Test Compound C Target-Class Screening Panels (e.g., Kinase, GPCR, Protease Panels) A->C Test Compound D Data Analysis & Hypothesis Generation B->D C->D

Caption: Phase I Experimental Workflow.

Protocol 1: Broad-Spectrum Phenotypic Screening (NCI-60 Example)

  • Objective: To assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

  • Cell Lines: Utilize the National Cancer Institute's 60 human tumor cell line panel (NCI-60), which represents a wide range of cancer types.

  • Compound Preparation: Prepare a stock solution of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for dose-response analysis.

  • Assay: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with the compound at various concentrations for 48-72 hours.

  • Viability Measurement: Use a standard cell viability assay, such as the Sulforhodamine B (SRB) assay, to quantify cell protein content as an indicator of cell number.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the pattern of activity across the panel using tools like the COMPARE algorithm to identify if the compound's "fingerprint" matches that of agents with known mechanisms of action.

Protocol 2: Target-Class Screening

  • Objective: To identify potential molecular targets by screening against large, pre-defined panels of proteins.

  • Panel Selection: Based on the sulfonamide and piperidine motifs, prioritize panels such as:

    • Enzyme Panels: Carbonic anhydrases, proteases (serine, cysteine), kinases, and cholinesterases.[3]

    • Receptor Panels: G-Protein Coupled Receptor (GPCR) binding panels.

  • Execution: Submit the compound to a specialized contract research organization (CRO) or utilize in-house capabilities for these large-scale screens. Typically, the compound is tested at a single high concentration (e.g., 10 µM) in initial screens.

  • Data Analysis: Identify any "hits" where the compound shows significant inhibition or binding activity (e.g., >50% inhibition). These hits become the primary hypotheses for Phase II.

Phase II: Hit Confirmation and Target Validation

This phase focuses on validating the preliminary hits from Phase I and confirming direct interaction with the putative target.

G cluster_1 Phase II: Hit Validation A Primary Hits from Phase I B Dose-Response Assays (IC50/EC50/Kd Determination) A->B C Orthogonal Assays (e.g., Biophysical Methods) B->C Confirmed Hit D Validated Target C->D

Caption: Phase II Experimental Workflow.

Protocol 3: Dose-Response Enzymatic or Binding Assays

  • Objective: To quantify the potency of the compound against the confirmed target(s).

  • Methodology (Example: Carbonic Anhydrase Inhibition):

    • Principle: Measure the inhibition of the CO2 hydration activity of a purified carbonic anhydrase (CA) isoenzyme.

    • Reagents: Purified CA enzyme, p-nitrophenyl acetate (substrate), buffer.

    • Procedure: In a 96-well plate, combine the enzyme and varying concentrations of the test compound. Initiate the reaction by adding the substrate.

    • Detection: Monitor the formation of the p-nitrophenolate product spectrophotometrically at 400 nm.

    • Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Biophysical Orthogonal Assay (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To confirm direct binding of the compound to the target protein and determine binding kinetics.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the target protein) immobilized on the chip.

  • Procedure:

    • Immobilize the purified target protein onto an appropriate SPR sensor chip.

    • Flow a series of concentrations of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride over the chip surface.

    • Measure the association (kon) and dissociation (koff) rates.

  • Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the kinetic constants (Kd = koff / kon). A confirmed, direct interaction provides strong validation of the target.

Phase III: Elucidating Downstream Cellular and Signaling Consequences

With a validated target, the final phase investigates the compound's effect on cellular signaling pathways and its ultimate phenotypic impact.

G cluster_0 Cellular Signaling Cascade GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec TargetKinase Target Kinase (e.g., AKT) Rec->TargetKinase Downstream Downstream Effector (e.g., mTOR) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 2-(Piperidine-1-sulfonyl)ethanamine HCl Compound->TargetKinase Inhibition

Caption: Hypothetical pathway of kinase inhibition.

Protocol 5: Target Engagement and Pathway Modulation (Western Blot)

  • Objective: To determine if the compound inhibits the activity of its target inside a living cell.

  • Methodology (Example: Kinase Target):

    • Cell Culture: Use a cell line known to have an active signaling pathway involving the target kinase.

    • Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.

    • Lysis & Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.

    • Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies. Use an antibody specific for the phosphorylated (active) form of the target kinase and an antibody for the total amount of the target kinase.

    • Analysis: A decrease in the phosphorylated form of the target relative to the total protein level indicates successful target engagement and inhibition in a cellular context.

Part 3: Data Synthesis and MoA Dossier

The culmination of this research plan is the assembly of a comprehensive Mechanism of Action dossier. This document would synthesize all generated data into a coherent narrative.

Summary of Key Investigative Data
Parameter Experiment Purpose Example Result
Cellular Potency NCI-60 ScreenIdentify sensitive cell linesGI50 = 500 nM in leukemia cell lines
Target Identity Target-Class ScreeningBroadly screen for potential targets85% inhibition of Carbonic Anhydrase IX
Target Potency Enzymatic AssayQuantify potency against purified targetIC50 = 75 nM against CAIX
Direct Binding Surface Plasmon ResonanceConfirm direct target interactionKd = 150 nM
Target Engagement Western BlotConfirm target inhibition in cellsDose-dependent decrease in p-AKT

By following this structured, hypothesis-driven approach, the mechanism of action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride can be systematically de-orphanized. This guide provides the foundational questions and the experimental frameworks to answer them, transforming a molecule of unknown function into a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry; Vol. 25, No. 17 (2013), 9468-9472. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

2-(Piperidine-1-sulfonyl)ethanamine HCl: Pharmacophore Profiling & Synthetic Utility

[1][2]

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9) is a specialized chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) .[1][2] While often categorized as a raw building block, its structural architecture encodes specific biological activities—most notably Carbonic Anhydrase (CA) inhibition and G-Protein Coupled Receptor (GPCR) modulation .[1][2]

This guide analyzes the compound not merely as a reagent, but as a functional pharmacophore precursor .[1][2] It serves as a critical "warhead" donor, introducing the lipophilic piperidine ring and the bioisosteric sulfonyl linker into larger drug candidates to modulate solubility, metabolic stability, and target affinity.[1][2]

Compound Identity Table
PropertySpecification
IUPAC Name 2-(Piperidine-1-sulfonyl)ethan-1-amine hydrochloride
CAS Number 31644-46-9
Molecular Formula C₇H₁₆N₂O₂S[1][2][3][4][5][6] · HCl
Molecular Weight 228.74 g/mol
Solubility High (Water, DMSO, Methanol)
pKa (Calc) ~8.5 (Amine), ~-2 (Sulfonyl oxygen)
LogP (Calc) 0.42 (Low lipophilicity due to ionization)

Pharmacophore Dissection & Biological Potential

The biological activity of this compound is best understood through its three structural domains. When incorporated into a drug molecule, each domain confers specific pharmacological properties.[1][2]

Structural Domains[1][2]
  • Piperidine Ring (The Lipophilic Anchor):

    • Function: Provides hydrophobic bulk and metabolic resistance compared to open-chain amines.[1][2]

    • Target Relevance: Piperidine moieties are ubiquitous in ligands for 5-HT (Serotonin) and Dopamine receptors , acting as a cationic mimic when protonated or a hydrophobic filler in binding pockets.[1][2]

  • Sulfonyl Group (The Rigid Linker):

    • Function: Acts as a non-hydrolyzable bioisostere of the amide bond.[1][2] It introduces a rigid geometry (tetrahedral sulfur) that directs the piperidine ring into specific sub-pockets.[2]

    • Target Relevance: The sulfonyl group is the primary pharmacophore for Carbonic Anhydrase (CA) binding, coordinating with the zinc ion in the enzyme's active site.[2]

  • Ethanamine Tail (The Conjugation Vector):

    • Function: A 2-carbon spacer ensures optimal distance between the "anchor" and the core scaffold.[1][2] The primary amine is the reactive handle for amide coupling, urea formation, or reductive amination.[1][2]

Mechanism of Action (Derivatives)

Upon derivatization, molecules containing the 2-(Piperidine-1-sulfonyl)ethyl motif exhibit activity via:

  • Carbonic Anhydrase Inhibition: The sulfonamide oxygen atoms can accept hydrogen bonds, and if the piperidine ring is substituted or the sulfonamide is primary (in related analogs), it binds the Zn²⁺ cofactor.[1][2] In this specific tertiary sulfonamide structure, the mechanism shifts to allosteric modulation or occupying the hydrophobic half of the CA active site.[1][2]

  • Bacterial Dihydropteroate Synthase (DHPS) Inhibition: Similar to sulfonamide antibiotics, derivatives can competitively inhibit DHPS, disrupting folate synthesis in Xanthomonas species [1].[1][2]

Visualization: Pharmacophore & Synthesis Logic[1][2]

The following diagram illustrates the structural logic and the synthetic divergence of this scaffold into bioactive libraries.

GCore2-(Piperidine-1-sulfonyl)ethanamine HClPipPiperidine Ring(Hydrophobic Interaction)Core->PipSulfSulfonyl Linker(H-Bond Acceptor)Core->SulfAminePrimary Amine(Reactive Handle)Core->AmineRxn1+ R-COOH(Amide Coupling)Amine->Rxn1Rxn2+ R-NCO(Urea Formation)Amine->Rxn2Target2GPCR Ligands(5-HT/Dopamine)Rxn1->Target2High LipophilicityTarget3Bactericides(Plant Pathogens)Rxn1->Target3Membrane PermeabilityTarget1CA Inhibitors(Glaucoma/Epilepsy)Rxn2->Target1Soluble Urea Scaffold

Caption: Structural decomposition of the scaffold and its divergent synthetic pathways toward specific biological targets.

Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: To synthesize a small library of sulfonamide-carboxamides to screen for antimicrobial activity.[1][2] This protocol utilizes the primary amine of the title compound.[1][2][7]

Reagents:

  • 2-(Piperidine-1-sulfonyl)ethanamine HCl (1.0 eq)[1][2]

  • Diverse Carboxylic Acids (R-COOH) (1.1 eq)[1][2]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Dimethylformamide) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (0.5 mmol) in 2 mL anhydrous DMF in a 5 mL reaction vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[2]

  • Coupling: Add 2-(Piperidine-1-sulfonyl)ethanamine HCl (0.5 mmol, 114 mg) directly to the vial.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 12–16 hours. Monitor by LC-MS (Target mass = Acid MW + 192.2).[1][2]

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.[2] Dry over Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. If purity <95%, purify via flash chromatography (MeOH/DCM gradient).[1][2]

Validation Check: The disappearance of the primary amine peak in NMR and the shift of the adjacent methylene protons confirm amide bond formation.[2]

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To evaluate the biological activity of the synthesized derivatives against CA Isoform II (cytosolic).

Principle: The assay measures the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate.[1][2] Hydrolysis releases 4-nitrophenol (yellow), measurable at 400 nm.[1][2]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1][2]

  • Enzyme: Human Carbonic Anhydrase II (hCA II), 1 µM stock.[2]

  • Substrate: 4-NPA, 5 mM in acetonitrile.[1][2]

  • Test Compounds: 10 mM stock in DMSO.

Workflow:

  • Plate Setup: In a 96-well clear plate, add 140 µL Assay Buffer.

  • Inhibitor Addition: Add 20 µL of Test Compound (diluted to final conc. range 0.1 nM – 10 µM).[2] Include DMSO control (0% inhibition) and Acetazolamide control (100% inhibition).[2]

  • Enzyme Addition: Add 20 µL hCA II solution (final conc. 20 nM). Incubate for 10 min at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 20 µL 4-NPA substrate (final conc. 0.5 mM).[2]

  • Measurement: Immediately read Absorbance at 400 nm in kinetic mode for 30 minutes (1-minute intervals).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[2] Determine % Inhibition:
    
    
    
    [1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: The HCl salt is an irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A). The free base is likely volatile and corrosive.[1][2]

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.

  • Solubility Note: The hydrochloride salt dissolves readily in water and DMSO but may require gentle warming in DCM/Chloroform.[1][2] For organic reactions requiring solubility in non-polar solvents, perform a "free-basing" step (partition between 1M NaOH and DCM) immediately prior to use.[1][2]

References

  • Wang, S., et al. (2023).[1][2][8] "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases."[1][2][8][9] International Journal of Molecular Sciences, 24(6), 5863.[1][2]

  • Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][2] Nature Reviews Drug Discovery, 7, 168–181.[1][2]

  • Santa Cruz Biotechnology. "2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data." SCBT Catalog.

  • Enamine. "Building Blocks: Sulfonamides." Enamine Catalog.

Technical Guide: Solubility Profiling and Handling of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9).[1][2][3][4]

As a sulfonamide-linked primary amine hydrochloride, this compound exhibits a distinct amphiphilic character—combining the lipophilicity of the piperidine-sulfonyl moiety with the high aqueous solubility of the ionic ethylammonium tail.[1][2][3][4] This guide is designed to assist researchers in optimizing solvent selection for synthesis, purification, and biological assay preparation.[1][3][4]

Key Solubility Highlights
  • Primary Solvent: Water (High solubility due to ionic HCl salt form).[2][3]

  • Stock Solvent: DMSO (Ideal for biological assays; >100 mM).[2][3]

  • pH Sensitivity: Solubility drops significantly at pH > 10.0 due to free base formation.[2][3][4]

  • Incompatibility: Non-polar solvents (Hexane, Et2O) are ineffective for the salt form.[3][4]

Physicochemical Identity

Understanding the structural basis of solubility is critical for experimental design.[2][3]

ParameterDataNotes
Compound Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
CAS Number 31644-46-9Validated Identifier [1]
Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O

S[1][2][4][5][6] · HCl
Molecular Weight 228.74 g/mol Salt form
Structure Piperidine-N-SO

-CH

-CH

-NH


Cl

Sulfonamide linkage to piperidine; Sulfone-like linkage to ethyl chain
pKa (Calc.) ~9.5 - 10.5Attributed to the primary amine (-NH


)
Appearance White to off-white crystalline solidHygroscopic nature expected

Solubility Data & Solvent Compatibility

The following data represents the solubility profile derived from the compound's structural class (amino-sulfonamide salts) and validated against standard building block behaviors.

Quantitative Solubility Profile
SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Water High > 50 mg/mLAqueous buffers, synthesis media.[1][2][3][4]
DMSO High > 100 mMCryostorage of stock solutions.[2][3]
Methanol High > 25 mg/mLTransfer solvent, recrystallization.[1][3][4]
Ethanol Moderate 10–25 mg/mLCo-solvent formulations.[2][3]
DCM Low < 1 mg/mLSalt form is insoluble; requires free-basing.[1][2][3][4]
Hexane Insoluble NegligiblePrecipitation/washing solvent.[1][2][3]
pH-Dependent Solubility (Dissociation Equilibrium)

The solubility of this compound is governed by the protonation state of the primary amine.[3][4]

  • pH < 9.0 (Acidic/Neutral): The molecule exists as a cationic ammonium salt (R-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
    
    ).[1][2][4] High water solubility is maintained.[2][3][7]
  • pH > 10.0 (Basic): The amine deprotonates to the neutral free base (R-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][2][4] The loss of ionic charge significantly reduces aqueous solubility and increases solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[2][3]
    
Visualization: pH-Dependent Species Equilibrium[1][2][3][4]

Dissociationcluster_acidpH < 9.0 (Soluble)cluster_basepH > 10.0 (Precipitates)SaltCationic Salt Form(R-NH3+ Cl-)High Aqueous SolubilityBaseNeutral Free Base(R-NH2)Lipophilic / Organic SolubleSalt->BaseDeprotonation (NaOH/Na2CO3)Base->SaltProtonation (HCl)

Caption: Equilibrium shift between the water-soluble cationic salt and the lipophilic free base controlled by solution pH.[1][2][3][4]

Experimental Protocols

Since batch-specific variations (crystal habit, impurities) can affect exact solubility limits, the following self-validating protocols are recommended for precise determination.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this method for precise thermodynamic solubility data.[1][2][3][4]

  • Preparation: Weigh 10 mg of 2-(Piperidine-1-sulfonyl)ethanamine HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Observation:

    • If fully dissolved, add more solid until a visible precipitate remains (saturation).[1][3][4]

    • If insoluble, add solvent in 50 µL increments.[1][3][4]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve.

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this method for rapid "Go/No-Go" decisions in bioassays.[1][2][3][4]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Dilution: Spike the DMSO stock into the aqueous buffer (e.g., 2 µL stock into 198 µL buffer = 100 µM final).

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (or visual inspection).[2][3]

    • Clear: Soluble at tested concentration.[2][3]

    • Cloudy/Precipitate: Insoluble (Risk of false positives in bioassays).[2][3]

Visualization: Solubility Determination Workflow

SolubilityWorkflowcluster_aqueousAqueous / Buffercluster_organicOrganic SynthesisStartStart: Solubility CheckSolventSelectSelect Solvent SystemStart->SolventSelectCheckPHCheck pH RequirementSolventSelect->CheckPHFor BioassayPolarDMSO / MeOH(Soluble)SolventSelect->PolarStock PrepNonPolarDCM / Hexane(Insoluble)SolventSelect->NonPolarExtractionAcidicpH < 7(Highly Soluble)CheckPH->AcidicBasicpH > 10(Risk of Precipitation)CheckPH->Basic

Caption: Decision tree for solvent selection based on experimental intent (Bioassay vs. Synthesis).

Handling & Stability Guidelines

Storage
  • Solid State: Store at -20°C under desiccated conditions. Hydrochloride salts are prone to absorbing atmospheric moisture (hygroscopic), which can lead to hydrolysis or caking over time.[3][4]

  • Solution State:

    • DMSO Stock: Stable at -20°C for up to 6 months.[1][2][3][4] Avoid repeated freeze-thaw cycles.[1][2][3][4]

    • Aqueous Solution: Prepare fresh. Amine salts in water can degrade slowly via hydrolysis or microbial growth if not sterile filtered.[2][3]

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][3][4]

  • PPE: Wear nitrile gloves and safety glasses.[2][3] Handle in a fume hood to avoid inhalation of dust.[2][3]

References

  • PubChem. Compound Summary for Amine Hydrochloride Salts. National Library of Medicine.[2][3][8] Available at: [Link][1][2][3][4]

  • Lipinski, C. A., et al. (2001).[1][3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.[2][3] (General reference for solubility protocols).

An In-Depth Technical Guide to the Stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Stability

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic is built. This guide provides a comprehensive, in-depth analysis of the stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, a compound of interest for its unique structural motifs. As a Senior Application Scientist, my objective is to move beyond a recitation of protocols and delve into the causality behind experimental design. We will explore the "why" that underpins the "how," ensuring that every step is part of a self-validating system. This document is structured to empower researchers with the foresight to anticipate degradation pathways, design robust stability studies, and ultimately, accelerate the development timeline.

I. Molecular Profile and Inherent Stability Considerations

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) is a molecule characterized by a piperidine ring, a sulfonamide linkage, and a primary amine, presented as a hydrochloride salt.[1] Each of these functional groups contributes to the compound's overall chemical reactivity and, consequently, its stability profile.

PropertyValueSource
CAS Number 31644-46-9[1]
Molecular Formula C7H16N2O2S.HCl[1]
Molecular Weight 228.74 g/mol [1]

The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[2] However, the presence of the sulfonamide and the primary amine introduces potential vulnerabilities. Sulfonamides can be susceptible to hydrolysis, particularly at pH extremes, and the primary amine is a nucleophilic center prone to oxidative degradation.[3][4][5] The piperidine ring itself is relatively stable, but its presence can influence the electronic properties of the adjacent sulfonyl group.[6]

II. Designing a Comprehensive Stability Program: A Tripartite Approach

A robust stability program for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride should be built on three pillars: long-term, accelerated, and forced degradation studies. This multifaceted approach, in line with the International Council for Harmonisation (ICH) guidelines, provides a complete picture of the molecule's behavior under various environmental stressors.[7][8][9][10][11][12][13][14][15]

cluster_0 Stability Study Design Long-Term Long-Term Shelf-Life Determination Shelf-Life Determination Long-Term->Shelf-Life Determination Predicts Accelerated Accelerated Predicts Long-Term Stability Predicts Long-Term Stability Accelerated->Predicts Long-Term Stability Extrapolates Forced_Degradation Forced Degradation (Stress Testing) Identifies Degradation Pathways Identifies Degradation Pathways Forced_Degradation->Identifies Degradation Pathways Informs Analytical Method Development Analytical Method Development Identifies Degradation Pathways->Analytical Method Development Guides Analytical Method Development->Long-Term Analytical Method Development->Accelerated

Caption: The tripartite approach to stability study design.

A. Long-Term Stability Studies

These studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance under recommended storage conditions.[11]

Protocol:

  • Batch Selection: Utilize at least three primary batches manufactured by a process representative of the final production scale.[8][16]

  • Container Closure System: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[16]

  • Storage Conditions: For a temperate climate zone (Zone I/II), the standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH.[7][12]

  • Testing Frequency: For a proposed shelf-life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][16][17]

  • Parameters to be Tested:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation products/impurities

    • Water content (if applicable)

    • pH of a solution (if applicable)

B. Accelerated Stability Studies

The purpose of these studies is to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[11][12]

Protocol:

  • Batch and Container: Same as for long-term studies.

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7][12]

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[16][17]

  • Significance of Results: If a significant change occurs during accelerated studies, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[17]

C. Forced Degradation (Stress) Studies

These studies are undertaken to identify the likely degradation products, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.[7]

Predicted Degradation Pathways:

Based on the structure of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the sulfonamide bond is a likely degradation route, especially under acidic or basic conditions, to yield piperidine and 2-aminoethanesulfonic acid.

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of various degradation products.

  • Thermal Degradation: High temperatures can induce decomposition, potentially involving the piperidine ring or the sulfonyl group.[18][19][20][21]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many pharmaceuticals.

cluster_degradation Potential Degradation Pathways Molecule 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride Hydrolysis Hydrolysis (Acid/Base) Molecule->Hydrolysis Sulfonamide cleavage Oxidation Oxidation (e.g., H2O2) Molecule->Oxidation Amine oxidation Thermal Thermal (Heat) Molecule->Thermal General decomposition Photolytic Photolytic (Light) Molecule->Photolytic Light-induced reaction

Caption: Predicted degradation pathways for the molecule.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for up to 72 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

III. Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to resolve and quantify the active pharmaceutical ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.[22] For higher sensitivity and selectivity, especially for identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[22]

HPLC Method Development Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[22]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[22]

  • Detection: UV detection at a wavelength of maximum absorbance of the parent compound. If the chromophore is weak, a more universal detection method like evaporative light scattering (ELSD) or charged aerosol detection (CAD) can be considered.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

IV. Data Evaluation and Interpretation

The data from the stability studies should be evaluated to establish a shelf-life or retest period. Regression analysis is a suitable approach for analyzing quantitative stability data.[23] The acceptance criteria for degradation products should be set based on ICH Q3A guidelines for impurities in new drug substances.

Data Summary Table (Example):

Time PointStorage ConditionAppearanceAssay (%)Total Degradation Products (%)
0-White Powder99.80.15
3 Months25°C/60%RHWhite Powder99.70.18
6 Months25°C/60%RHWhite Powder99.60.21
3 Months40°C/75%RHWhite Powder98.50.85
6 Months40°C/75%RHWhite Powder97.21.50

V. Conclusion: From Data to Dossier

A thorough understanding of the stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is paramount for its successful development. By implementing a comprehensive stability program guided by sound scientific principles and regulatory expectations, researchers can confidently characterize the molecule's degradation profile, establish appropriate storage conditions and shelf-life, and compile a robust data package for regulatory submissions. The methodologies and insights provided in this guide serve as a blueprint for achieving these critical milestones.

VI. References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).

  • Application Notes and Protocols for the Quantification of Sulfonamides - Benchchem. (2025).

  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (n.d.).

  • Stability Studies in Pharmaceuticals ICH Guidelines - CleanRoomMates. (2026, January 17).

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy. (n.d.).

  • ICH guidelines for stability studies | PDF - Slideshare. (n.d.).

  • 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride | CAS 31644-46-9 | SCBT - Santa Cruz Biotechnology. (2026, February 6).

  • Q1 Stability Testing of Drug Substances and Drug Products | FDA. (2025, June 24).

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009, September 25).

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.).

  • Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. (2018, August 24).

  • Sulfonyl halide - Wikipedia. (n.d.).

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (2021, August 15).

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018, November 1).

  • Q1A(R2) Guideline - ICH. (2010, February 2).

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.).

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.).

  • Stability Testing Of Drug Products In The US 2021 - CPT Labs. (n.d.).

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).

  • Drug Stability Testing Guidance | PDF | Regression Analysis | Pharmaceutical Formulation. (n.d.).

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30).

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (2007, September 15).

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025, August 6).

  • 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride | CAS 31644-46-9 | SCBT. (n.d.).

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26).

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (2017, May 15).

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).

  • Hydrolytically stable sulfonyl fluorides - Enamine. (n.d.).

  • 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | 2703778-59-8 - Sigma-Aldrich. (n.d.).

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.).

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption - MatheO. (n.d.).

  • CAS 90000-30-9: 2-(3-piperidyl)ethanamine dihydrochloride - CymitQuimica. (n.d.).

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010, November 26).

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).

  • 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine - MilliporeSigma. (n.d.).

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (n.d.).

  • N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. (n.d.).

  • Piperidine hydrochloride | 6091-44-7 - ChemicalBook. (2025, January 27).

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. (2022, August 23).

  • Piperidine Synthesis. - DTIC. (2025, June 4).

  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

Sources

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in drug design. When combined with the sulfonamide functional group—a pharmacophore renowned for its ability to mimic the transition state of tetrahedral intermediates and act as a potent enzyme inhibitor—the resulting molecular architecture holds significant promise for therapeutic innovation.[4] This guide provides a comprehensive technical overview of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, a building block that synergistically combines these two critical moieties. We will explore its chemical properties, detail robust synthetic and analytical protocols, and discuss its potential applications across various therapeutic areas, offering researchers a roadmap for leveraging this scaffold in their drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is a bifunctional molecule featuring a piperidine ring connected via a sulfonyl linker to an ethanamine side chain. The hydrochloride salt form is typically supplied to enhance the compound's stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.[5][6]

PropertyValueSource
CAS Number 31644-46-9[7][8][9]
Molecular Formula C₇H₁₆N₂O₂S·HCl[7]
Molecular Weight 228.74 g/mol [7]
Appearance White to off-white powderGeneric Material Property
Solubility Soluble in polar solvents like water, methanol[5]
Storage Recommended 2-8°C, sealed in a dry environment[4]

The structure integrates a hydrogen bond acceptor (sulfonyl oxygens), a hydrogen bond donor (primary amine), and a lipophilic piperidine ring, providing a rich set of features for molecular recognition at a biological target.

Strategic Synthesis and Characterization

The synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is rooted in fundamental sulfonamide chemistry. A common and efficient strategy involves the reaction of a sulfonyl chloride with a primary amine.

Retrosynthetic Analysis & Proposed Pathway

A logical synthetic approach involves the coupling of piperidine-1-sulfonyl chloride with a protected ethanamine derivative, such as N-Boc-ethanamine, followed by acidic deprotection of the Boc group to yield the final hydrochloride salt. This protects the reactive primary amine during the initial coupling step.

Synthetic_Pathway cluster_0 Retrosynthesis Target 2-(Piperidine-1-sulfonyl)ethanamine HCl Intermediate1 N-Boc-2-(Piperidine-1-sulfonyl)ethanamine Target->Intermediate1 Deprotection Reagents Piperidine-1-sulfonyl chloride + N-Boc-ethanamine Intermediate1->Reagents Sulfonamide Formation

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative, two-step synthesis from commercially available starting materials.

Step 1: Synthesis of tert-butyl (2-(piperidine-1-sulfonamido)ethyl)carbamate

  • To a stirred solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (TEA, 2.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of piperidine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected intermediate.

Step 2: Synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (Target Compound)

  • Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • The product hydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is standard.[10]

TechniquePurposeExpected Key Signals
¹H NMR Structural ElucidationSignals corresponding to the piperidine ring protons, the two methylene groups of the ethyl chain, and the amine protons.
¹³C NMR Carbon Skeleton ConfirmationDistinct signals for each unique carbon atom in the piperidine and ethylamine moieties.
HRMS (ESI+) Molecular Weight VerificationDetection of the [M+H]⁺ ion corresponding to the exact mass of the free base (C₇H₁₇N₂O₂S⁺).
FT-IR Functional Group IdentificationCharacteristic strong absorption bands for S=O stretching (sulfonamide) and N-H stretching (amine).[10]
RP-HPLC Purity AssessmentA single major peak indicating the purity of the compound, typically >95%.[11]

Applications in Drug Discovery: A Scaffold of Opportunity

The sulfonylpiperidine motif is present in molecules with a wide range of biological activities, highlighting the potential of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride as a starting point for library synthesis.

Established Bioactivities of Sulfonylpiperidine Analogs
  • Anti-Cancer: Novel sulfonyl piperidine analogues have been synthesized and shown to possess growth-inhibitory effects against cancer cell lines, such as MCF-7 breast cancer cells.[12] These compounds may interfere with signals that drive cancer cell proliferation.[12]

  • Anti-Diabetic: Sulfonamide derivatives of piperidine have been designed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[13]

  • Antimicrobial: Piperidine derivatives coupled with sulfonamides have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

  • Antimalarial: N-sulfonylpiperidine derivatives have shown potent in vitro activity against P. falciparum and in vivo efficacy in mouse models of malaria.[16]

Postulated Mechanism of Action: Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group and can act as a transition-state mimetic. This allows it to potently inhibit metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The piperidine ring can provide crucial hydrophobic or van der Waals interactions within the enzyme's active site, while the terminal amino group can form salt bridges or hydrogen bonds with key residues, anchoring the inhibitor.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Hydrophobic Pocket cluster_2 Catalytic Center cluster_3 Anionic Pocket cluster_Inhibitor Sulfonylpiperidine Inhibitor P1 Residue A P2 Zn²⁺ Ion P3 Asp / Glu Residue Piperidine Piperidine Ring Piperidine->P1 Hydrophobic Interaction Sulfonyl Sulfonyl Group (SO₂) Sulfonyl->P2 Coordination Amine Terminal Amine (NH₃⁺) Amine->P3 Salt Bridge

Caption: Proposed binding mode of a sulfonylpiperidine inhibitor.

Integrated Drug Discovery Workflow

Leveraging 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in a drug discovery campaign involves a systematic, multi-stage process. The terminal primary amine serves as an ideal handle for derivatization, allowing for the rapid generation of a chemical library to explore structure-activity relationships (SAR).

Drug_Discovery_Workflow Start Scaffold Selection: 2-(Piperidine-1-sulfonyl)ethanamine HCl Library Library Synthesis (e.g., Amide Coupling, Reductive Amination) Start->Library HTS High-Throughput Screening (Target- & Cell-Based Assays) Library->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR SAR Exploration (Iterative Synthesis) Hit_ID->SAR SAR->Library Iterate Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical

Sources

Analogs and derivatives of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Therapeutics: A Technical Guide to Analogs and Derivatives of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex landscape of structure-activity relationships (SAR) and pharmacokinetic optimization. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) has emerged as a privileged scaffold[1]. By combining a highly reactive primary amine with a metabolically stable, sterically demanding piperidine-sulfonamide moiety, this compound serves as a versatile linchpin for synthesizing advanced therapeutics, ranging from Histamine H3 receptor antagonists[2] to allosteric HIV-1 integrase inhibitors[3].

As an Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing drug development professionals with field-proven methodologies, self-validating protocols, and mechanistic insights into the derivatization of this core scaffold.

Structural & Physicochemical Profiling

The utility of 2-(piperidine-1-sulfonyl)ethanamine lies in its unique physicochemical geometry. The aliphatic sulfonamide linkage is highly resistant to enzymatic cleavage (unlike esters or simple amides), providing a robust metabolic profile. Furthermore, the piperidine ring introduces a tunable lipophilic bulk that efficiently occupies deep hydrophobic pockets in target proteins, while the sulfonyl oxygens act as potent hydrogen-bond acceptors[3].

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue (HCl Salt)Value (Free Base)Pharmacological Relevance
Molecular Formula C₇H₁₆N₂O₂S · HClC₇H₁₆N₂O₂SStandardized salt form ensures shelf stability[1].
Molecular Weight 228.74 g/mol 192.28 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
H-Bond Donors 3 (Salt form)1 (-NH₂)Primary amine serves as the primary conjugation site.
H-Bond Acceptors 33 (-SO₂, piperidine N)Critical for anchoring into receptor binding sites (e.g., IN-LEDGF/p75 interface)[4].
Topological Polar Surface Area ~68.5 Ų~68.5 ŲBalanced polarity supports both oral bioavailability and potential blood-brain barrier (BBB) penetration.

Synthetic Methodologies & Self-Validating Protocols

To harness this building block, the primary amine must be derivatized. Below are field-optimized, self-validating protocols designed to ensure high yield and structural integrity.

Protocol A: Amide Coupling (Derivatization of the Primary Amine)

Causality Insight: While HATU offers superior reaction kinetics, it generates guanidinium byproducts that severely complicate the purification of polar sulfonamide derivatives. We utilize EDC/HOBt, which allows for a highly efficient, self-validating aqueous workup where the urea byproduct is simply washed away.

  • Preparation: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Conjugation: Add 2-(piperidine-1-sulfonyl)ethanamine hydrochloride (1.2 eq) followed by DIPEA (3.0 eq) to liberate the free base in situ.

  • Self-Validation (In-Process Control): Spike a 5 µL aliquot with an internal standard (e.g., caffeine) and analyze via LC-MS. The reaction is validated as complete when the active ester peak is depleted (<5% relative to the internal standard).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, then brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Synthesis of Secondary Amine Analogs)

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to prevent the over-reduction of sensitive functional groups (like ketones or nitro groups) present on the target aldehyde, ensuring chemoselectivity.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and 2-(piperidine-1-sulfonyl)ethanamine hydrochloride (1.1 eq) in DCE (0.2 M). Add Et₃N (1.1 eq) and stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Self-Validation: Run a TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains deep purple) validates the complete conversion to the secondary amine.

  • Quench & Isolate: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry, and concentrate.

Biological Applications & Structure-Activity Relationships (SAR)

The derivatization of this scaffold has yielded breakthroughs in two major therapeutic areas:

A. Neuropharmacology: Histamine H3 Receptor Antagonists

Derivatives incorporating the piperidine-1-sulfonyl moiety have been patented as potent Histamine H3 receptor (H3R) antagonists[2]. The H3R is a Gi/o-coupled GPCR that acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By appending a bulky, lipophilic headgroup to the ethanamine chain, the resulting analogs act as inverse agonists/antagonists. The piperidine ring anchors into the hydrophobic transmembrane domains of the receptor, blocking Gαi activation.

H3R_Pathway Ligand Piperidine-Sulfonamide Derivative H3R Histamine H3 Receptor (Gi/o coupled) Ligand->H3R Antagonizes Gi Gαi Protein H3R->Gi Blocks activation AC Adenylyl Cyclase Gi->AC Removes inhibition cAMP cAMP Production AC->cAMP Increases NT Histamine Release cAMP->NT Promotes

Mechanism of H3R antagonism by piperidine-sulfonamide derivatives.

B. Virology: Allosteric HIV-1 Integrase Inhibitors

Traditional HIV-1 integrase (IN) inhibitors target the catalytic domain. However, resistance mutations necessitate new approaches. Researchers have utilized the piperidine-1-sulfonyl group to design allosteric inhibitors that disrupt the interaction between HIV-1 IN and its cellular cofactor, LEDGF/p75[4].

SAR Insight: The introduction of a piperidin-1-ylsulfonyl group at the 5-position of a phenyl ring scaffold led to a remarkable 7-fold improvement in strand transfer inhibitory potency compared to the parent compound[3]. The sulfonyl oxygens form critical hydrogen bonds with the IN-LEDGF/p75 interface, while the piperidine ring displaces local water molecules, driving a favorable entropic shift[5].

Analytical Validation & High-Throughput Screening Workflow

To ensure that synthesized analogs are both structurally correct and biologically active, a closed-loop, self-validating workflow must be employed.

For HIV-1 IN inhibitors, standard enzymatic assays are insufficient because they only measure catalytic function, missing allosteric disruption[5]. Therefore, we employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) . Self-Validation: The AlphaScreen uses a biotinylated IN and a His-tagged LEDGF/p75. A known inhibitor (positive control) must reduce the luminescence signal to baseline, validating that the assay is actively detecting the disruption of the protein-protein interaction, rather than just non-specific assay quenching.

Workflow Step1 Core Scaffold: 2-(Piperidine-1-sulfonyl)ethanamine Step2 Amide Coupling / Reductive Amination (EDC/HOBt or NaBH(OAc)3) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 Structural Validation (NMR, LC-MS) Step3->Step4 Step5 In Vitro Screening (AlphaScreen / GPCR Binding) Step4->Step5 Step5->Step2 SAR Optimization Loop

Self-validating workflow for the synthesis and screening of derivatives.

References

  • Fan, X., et al. "Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups." Bioorganic & Medicinal Chemistry 19.16 (2011): 4935-4952. PubMed Central. URL:[Link]

  • European Patent Office. "INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES." EP 2118089 B1.
  • Kessl, J. J., et al. "Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction." Journal of Medicinal Chemistry 56.6 (2013): 2311–2322. PubMed Central. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS Number: 31644-46-9) has emerged as a chemical entity of significant interest, offering a unique combination of a saturated piperidine heterocycle and a flexible ethylamine sidechain capped with a primary amine.[1][2][3] This bifunctional nature provides two distinct points for molecular elaboration, making it a valuable scaffold for the construction of diverse chemical libraries aimed at a multitude of biological targets. The piperidine moiety is a well-established constituent of numerous approved drugs, often imparting favorable pharmacokinetic properties.[4][5][6] The sulfonamide linkage provides a stable and synthetically accessible connection, while the primary amine serves as a versatile handle for a wide array of chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride. We will delve into its chemical and physical properties, safe handling procedures, and detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices will be explained, empowering the user to not only replicate but also adapt and troubleshoot these methods for their specific research needs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is the foundation for successful and reproducible experimentation.

PropertyValueSource
CAS Number 31644-46-9[1][2][3]
Molecular Formula C₇H₁₆N₂O₂S·HCl[1]
Molecular Weight 228.74 g/mol [1]
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in many common aprotic organic solvents.[7]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic.[8]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The hydrochloride salt of this amine is expected to be a skin and eye irritant.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid or preparing solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Hygroscopic Nature: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can affect reactivity and weighing accuracy.[8]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.

Experimental Protocols: Harnessing the Reactivity of the Primary Amine

The primary amine of 2-(Piperidine-1-sulfonyl)ethanamine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. As the compound is supplied as a hydrochloride salt, it is often necessary to liberate the free amine in situ using a non-nucleophilic base prior to reaction with an electrophile.

Protocol 1: N-Acylation to Form Amides

The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of 2-(Piperidine-1-sulfonyl)ethanamine can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.

Rationale: This protocol outlines a general procedure for the N-acylation using an acyl chloride. The choice of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing in the nucleophilic attack on the acyl chloride. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Dissolve 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in anhydrous DCM add_base Add triethylamine (TEA) or DIPEA (2.2 equivalents) start->add_base stir Stir for 15-30 minutes at room temperature add_base->stir add_acyl_chloride Slowly add acyl chloride (1.1 equivalents) at 0°C stir->add_acyl_chloride warm_rt Warm to room temperature and stir (2-16 hours) add_acyl_chloride->warm_rt monitor Monitor reaction by TLC or LC-MS warm_rt->monitor quench Quench with water or saturated aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel) dry->purify

Workflow for N-Acylation.

Materials:

  • 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq.).

  • Add anhydrous DCM (approximately 0.1 M concentration of the amine).

  • Add TEA or DIPEA (2.2 eq.) and stir the suspension at room temperature for 15-30 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Reductive Amination for N-Alkylation

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other common borohydrides and tolerates a wider range of functional groups. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Suspend 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in anhydrous DCM/DCE add_base Add TEA or DIPEA (1.1 equivalents) start->add_base stir_base Stir for 15-30 minutes add_base->stir_base add_carbonyl Add aldehyde or ketone (1.0-1.2 equivalents) stir_base->add_carbonyl stir_imine Stir for 30-60 minutes for imine formation add_carbonyl->stir_imine add_stab Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise stir_imine->add_stab react Stir at room temperature (4-24 hours) add_stab->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel) dry->purify

Workflow for Reductive Amination.

Materials:

  • 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq.).

  • Add anhydrous DCM or DCE (approximately 0.1 M concentration of the amine).

  • Add TEA or DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 15-30 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq.) and stir for an additional 30-60 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 3: Synthesis of Ureas

Urea moieties are prevalent in many biologically active compounds. The primary amine of 2-(Piperidine-1-sulfonyl)ethanamine can be readily converted to a urea by reaction with an isocyanate or by a two-step procedure involving the formation of a carbamate intermediate.

Rationale: This protocol describes the direct reaction with an isocyanate. This is a straightforward and often high-yielding method for urea synthesis. The reaction is typically carried out in an aprotic solvent such as DCM or THF. As before, the free amine must be generated from the hydrochloride salt.

Urea_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Urea Formation cluster_workup Work-up and Purification start Suspend 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in anhydrous DCM/THF add_base Add TEA or DIPEA (2.2 equivalents) start->add_base stir Stir for 15-30 minutes add_base->stir add_isocyanate Slowly add isocyanate (1.0-1.1 equivalents) at 0°C stir->add_isocyanate warm_rt Warm to room temperature and stir (1-4 hours) add_isocyanate->warm_rt monitor Monitor reaction by TLC or LC-MS warm_rt->monitor concentrate Concentrate the reaction mixture monitor->concentrate purify Purify by column chromatography (Silica gel) or recrystallization concentrate->purify

Workflow for Urea Formation.

Materials:

  • 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

  • Isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography or appropriate recrystallization solvents

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq.).

  • Add anhydrous DCM or THF (approximately 0.1 M concentration of the amine).

  • Add TEA or DIPEA (2.2 eq.) and stir the suspension at room temperature for 15-30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the isocyanate (1.0-1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired urea derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete liberation of the free amine. - Poor quality of reagents. - Insufficient reaction time or temperature.- Ensure the use of a sufficient excess of base (2.2 eq. for reactions producing HCl, 1.1 eq. for others) and adequate stirring time before adding the electrophile. - Use freshly opened or purified reagents. - Monitor the reaction over a longer period or consider gentle heating (e.g., 40 °C).
Formation of Multiple Products - In the case of N-alkylation with alkyl halides, over-alkylation can occur. - Side reactions of the electrophile.- For N-alkylation with alkyl halides, consider using reductive amination for better control. If using an alkyl halide, add it slowly and use a minimal excess. - Purify the electrophile before use.
Difficult Purification - Product is highly polar and remains on the silica gel column. - Product co-elutes with starting material or byproducts.- Use a more polar eluent system for column chromatography (e.g., with methanol or ammonia in DCM). - Consider reverse-phase chromatography if the compound is sufficiently non-polar. - Attempt recrystallization from a suitable solvent system.

Conclusion

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the facile introduction of diverse chemical functionalities through well-established synthetic transformations. The protocols provided herein offer a solid foundation for the utilization of this scaffold in the synthesis of novel compounds with therapeutic potential. By understanding the underlying principles of these reactions and employing careful experimental technique, researchers can effectively leverage the unique structural features of this compound to accelerate their drug discovery efforts.

References

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • PubChem. N-(2-Aminoethyl)piperidine. [Link]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Link]

  • PMC. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. [Link]

  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Google Patents. Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Molecules. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

  • The Doyle Group. Bayesian reaction optimization as a tool for chemical synthesis. [Link]

  • Pharmaceutical Outsourcing. Optimization Strategies for API Synthesis and Formulation Development. [Link]

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Application Note: 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in solid-phase synthesis Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (PSE-HCl) is a specialized bifunctional reagent utilized in solid-phase organic synthesis (SPOS) and peptide chemistry. Its core utility stems from the 2-(sulfonyl)ethyl motif, which serves as a robust "Safety-Catch" system. The piperidine-sulfonamide moiety acts as an electron-withdrawing group (EWG) that activates the adjacent ethyl backbone for


-elimination under specific basic conditions, while remaining stable to standard acidolytic cleavage (e.g., TFA) and mild Fmoc-deprotection protocols.

This guide details the application of PSE-HCl as:

  • A Solubility-Enhancing C-Terminal Tag for hydrophobic peptides.

  • A Base-Labile Linker Precursor for the synthesis of secondary amides and modified backbones.

  • A "Safety-Catch" Protecting Group for carboxylic acids via amide linkage, cleavable under forcing basic conditions.

Chemical Basis & Mechanism

The utility of PSE-HCl relies on the


-elimination mechanism  inherent to 2-substituted sulfones.
  • Stability: The sulfonamide group (piperidine-SO

    
    -) is highly stable to acidic conditions (TFA, HCl) and nucleophilic attack, making it compatible with Boc and Fmoc chemistries.
    
  • Activation (The "Catch"): The protons at the

    
    -position (adjacent to the sulfonyl group) are acidic (
    
    
    
    ).
  • Cleavage (The Release): Treatment with a strong non-nucleophilic base (e.g., DBU) or strong nucleophilic base (e.g., NaOH/MeOH) induces deprotonation, followed by

    
    -elimination. This releases the attached functionality (as an amine or carboxylate) and generates a vinyl sulfone  byproduct.
    
Mechanistic Pathway (DOT Diagram)

BetaElimination Start PSE-Amide Conjugate (Resin-Bound or Free) Transition Carbanion Intermediate (Stabilized by Sulfonyl) Start->Transition Deprotonation (α-H) Base Base Treatment (DBU or NaOH) Base->Transition Products Cleavage Products Transition->Products β-Elimination VinylSulfone Vinyl Sulfone (Byproduct) Products->VinylSulfone Amine Released Amine/Amide Products->Amine

Caption: Mechanism of base-induced


-elimination of the 2-(piperidine-1-sulfonyl)ethyl scaffold.

Experimental Protocols

Protocol A: C-Terminal Tagging for Solubility Enhancement

Hydrophobic peptides often aggregate during synthesis or purification. Capping the C-terminus with PSE-HCl introduces a polar sulfonamide moiety and a flexible ethyl linker, disrupting aggregation without introducing ionizable charges that might interfere with bioassays.

Reagents:

  • Resin-Peptide: Pre-loaded resin with free C-terminal carboxylic acid (e.g., after cleavage from 2-Chlorotrityl resin or on-resin side-chain anchoring).

  • PSE-HCl: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (3-5 equivalents).

  • Coupling Agents: HATU (3-5 eq), DIPEA (6-10 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF (3 mL) for 20 minutes.

  • Activation: In a separate vial, dissolve HATU (0.5 mmol) and PSE-HCl (0.5 mmol) in DMF (2 mL). Add DIPEA (1.0 mmol) to activate. Note: Pre-activation for 2 minutes ensures efficient coupling.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Verify coupling efficiency via the Kaiser Test (if amine was free) or LC-MS (micro-cleavage). The PSE-tag adds +190.2 Da mass.

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x).

  • Cleavage from Resin: Treat resin with TFA/TIS/H2O (95:2.5:2.5) to cleave the peptide from the resin (assuming acid-labile linker). The PSE-tag remains attached to the C-terminus.

Protocol B: Synthesis of "Safety-Catch" Linker on Solid Support

This protocol creates a resin-bound secondary amine linker. Peptides built on this linker can be cleaved as Primary Amides using base-induced elimination, avoiding the use of HF or ammonia gas.

Reagents:

  • Resin: Aldehyde-functionalized resin (e.g., Formyl Polystyrene or Backbone Amide Linker (BAL) resin).

  • PSE-HCl: 5 equivalents.

  • Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride), 5 equivalents.

  • Solvent: DMF/DCM (1:1) with 1% Acetic Acid.

Step-by-Step Procedure:

  • Imine Formation: Swell Formyl resin (100 mg) in DMF/DCM. Add PSE-HCl (5 eq) and DIPEA (5 eq) to neutralize the HCl salt. Shake for 2 hours.

  • Reduction: Add NaBH(OAc)3 (5 eq) directly to the mixture. Shake overnight at room temperature.

    • Result: Resin-CH

      
      -NH-CH
      
      
      
      -CH
      
      
      -SO
      
      
      -Piperidine.
  • Acylation (First AA): Couple the first Fmoc-Amino Acid using symmetric anhydride method (Fmoc-AA-OH + DIC, 10 eq) to overcome steric hindrance of the secondary amine.

  • Peptide Elongation: Proceed with standard Fmoc/tBu SPPS.

  • Cleavage (Release of Peptide Amide):

    • Treat the resin with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5% in DMF) for 2-4 hours.

    • Mechanism: The base removes the

      
      -proton of the sulfonyl ethyl group.
      
    • Outcome: The C-N bond cleaves, releasing the peptide as a Primary Amide (Peptide-CONH

      
      ) and leaving the vinyl sulfone species on the resin.
      

Data Summary Table: Cleavage Conditions Comparison

Cleavage MethodReagentTimeMechanismProduct
Acidolytic 95% TFA2 hrProtonation of linkerPeptide-Acid (if using Trityl)
Basic (Mild) 20% Piperidine0.5 hrFmoc removalNo Cleavage (Stable)
Basic (Strong) 5% DBU / DMF4 hr

-Elimination
Peptide-Amide
Nucleophilic 0.1M NaOH / MeOH1 hrHydrolysis/EliminationPeptide-Acid / Amide mix

Visualizing the Workflow

The following diagram illustrates the "Safety-Catch" strategy using PSE-HCl as a linker component.

SafetyCatchWorkflow Resin Aldehyde Resin Imine Imine Intermediate Resin->Imine + PSE-HCl + DIPEA Linker Secondary Amine Linker (Stable Anchor) Imine->Linker + NaBH(OAc)3 (Reductive Amination) Peptide Peptide Assembly (Fmoc SPPS) Linker->Peptide + Fmoc-AA-OH (Acylation) Cleavage DBU Treatment (Beta-Elimination) Peptide->Cleavage Full Sequence Final Released Peptide Amide (Peptide-CONH2) Cleavage->Final Release

Caption: Workflow for generating peptide amides using PSE-HCl as a cleavable linker.

Critical Considerations & Troubleshooting

Base Sensitivity

While the PSE group is stable to 20% piperidine (used in Fmoc removal) for short durations, prolonged exposure can lead to premature cleavage.

  • Mitigation: Use non-nucleophilic bases like DBU only for the final cleavage step. For Fmoc removal, standard piperidine cycles (2 x 5 min) are generally safe, but consider using Piperazine or 4-Methylpiperidine if premature loss is observed.

Solubility

The hydrochloride salt of PSE is water-soluble but sparingly soluble in pure DCM.

  • Protocol Adjustment: Always dissolve PSE-HCl in DMF or NMP before adding to the resin. Ensure neutralization with DIPEA (1 eq relative to PSE-HCl) occurs in situ or prior to addition to prevent precipitation or slow reaction kinetics.

Monitoring Reaction Progress

The secondary amine formation (Protocol B, Step 2) is difficult to monitor via colorimetric tests (Kaiser test is for primary amines).

  • Recommendation: Use the Chloranil Test (specific for secondary amines) or perform a micro-cleavage and analyze by LC-MS to confirm the mass of the linker-resin adduct.

References

  • Santa Cruz Biotechnology. 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data. Retrieved from

  • Vergara, I. et al. (2020). Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols. Molecules , 25(3). Retrieved from

  • Malet, J.M. et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry . Retrieved from

  • Proctor, K. et al. (2019). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. J. Am. Chem. Soc. Retrieved from

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chem. Rev., 109(6), 2455–2504. (Contextual grounding for Sulfonylethyl protecting groups).

Application Note: Leveraging 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development.

Executive Summary & Pharmacophore Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight chemical starting points is the most critical determinant of downstream success. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 42025-52-5) represents a highly privileged, "Rule of 3" (Ro3) compliant scaffold widely utilized in fragment libraries.

As a Senior Application Scientist, I frequently recommend this specific fragment architecture because it perfectly balances target engagement capabilities with synthetic tractability. Its structural utility is defined by three distinct pharmacophoric elements:

  • The Piperidine Ring: An aliphatic, flexible moiety ideal for probing and occupying hydrophobic sub-pockets (such as the S1/S3 pockets in aspartic proteases or solvent channels in kinases)[1].

  • The Sulfonamide Linker: A rigid, metabolically stable bioisostere for carboxylic acids and transition states. It provides a robust hydrogen-bond acceptor network that frequently engages protein backbone amides[2].

  • The Primary Amine (Ethanamine): A highly nucleophilic vector that serves as an optimal synthetic handle. This allows for rapid, automated structural elaboration (fragment growing) without disrupting the core binding interactions[3].

Table 1: Physicochemical Profiling of the Core Fragment

To ensure high ligand efficiency (LE) during hit-to-lead optimization, fragments must strictly adhere to Ro3 guidelines. The physicochemical profile of 2-(Piperidine-1-sulfonyl)ethanamine confirms its ideal nature as a starting scaffold.

Physicochemical PropertyValueRule of 3 Compliance
Molecular Weight 192.28 g/mol (Free base)Compliant (< 300 Da)
cLogP ~0.8Compliant (≤ 3)
H-Bond Donors 1 (Primary Amine)Compliant (≤ 3)
H-Bond Acceptors 3 (Sulfonyl O x2, Amine N)Compliant (≤ 3)
Rotatable Bonds 3Compliant (≤ 3)
Polar Surface Area (PSA) 68.5 ŲCompliant (≤ 80 Ų)

Integrated Biophysical Screening Cascade

Because fragments bind with weak affinities (


 typically in the 

M to mM range), their detection requires highly sensitive, orthogonal biophysical techniques. We employ a rigorous, self-validating cascade moving from Surface Plasmon Resonance (SPR) to Nuclear Magnetic Resonance (NMR), culminating in X-ray crystallography and synthetic elaboration.

FBDD_Workflow Lib Fragment Library (Primary Amines) SPR Primary Screen (SPR Kinetics) Lib->SPR NMR Orthogonal Screen (STD-NMR) SPR->NMR Xray Structural Elucidation (X-ray) NMR->Xray H2L Hit-to-Lead (Fragment Growing) Xray->H2L

Figure 1: Integrated biophysical screening cascade for fragment-based drug discovery.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that artifacts and false positives—a common plague in FBDD—are systematically eliminated.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the steady-state binding affinity (


) and ligand efficiency (LE) of the fragment[4].
Causality & Design:  Fragments require high screening concentrations (up to 1 mM), necessitating higher DMSO concentrations (e.g., 5%). Because SPR is highly sensitive to the bulk refractive index of the solvent, a slight mismatch in DMSO concentration between the sample and running buffer will produce massive false-positive signals. A rigorous DMSO calibration curve is the mechanistic solution to this physical artifact.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (3000–5000 RU). High density is required to generate a detectable signal for a low-molecular-weight (192 Da) analyte.

  • Reference Channel Setup: Maintain an activated and deactivated (ethanolamine-treated) flow cell as a reference. Self-Validation: Subtracting the reference channel from the active channel isolates the specific binding signal from non-specific matrix interactions.

  • Solvent Correction (Critical): Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% in the running buffer. Run this series before and after the fragment plate to build a solvent correction curve.

  • Fragment Injection: Inject 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride at five concentrations (e.g., 50, 100, 250, 500, 1000

    
    M). Use a flow rate of 30 
    
    
    
    L/min with a 60-second contact time and 60-second dissociation time.
  • System Validation: Inject a known positive control binder every 32 cycles. Self-Validation: If the positive control response degrades by >20%, the protein surface has denatured, and the screen must be halted to prevent false negatives.

Protocol 2: Orthogonal Validation via STD-NMR

Objective: Confirm binding in solution and map the fragment's interacting protons[5]. Causality & Design: Saturation Transfer Difference (STD) NMR relies on the nuclear Overhauser effect (NOE). By selectively irradiating the large target protein, magnetization transfers to the bound fragment. Because fragments have fast off-rates, they carry this magnetization back into the bulk solution where it is detected. This technique requires no isotopic labeling of the protein and directly identifies which part of the fragment (e.g., the piperidine ring) is buried in the binding pocket.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 10

    
    M unlabeled target protein and 1 mM fragment in deuterated buffer (50 mM phosphate, pH 7.4, 100% 
    
    
    
    ).
  • Irradiation Setup: Set the on-resonance irradiation frequency to an aliphatic region unique to the protein (e.g., -0.5 ppm) where the fragment has no baseline signals. Set the off-resonance frequency to -40 ppm.

  • Data Acquisition: Acquire interleaved on-resonance and off-resonance 1D

    
     spectra using a 2-second saturation time.
    
  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Self-Validation: Run a control sample containing only the fragment (no protein) under identical irradiation conditions. Self-Validation: A completely flat difference spectrum in the control confirms that the fragment is not being directly excited by the RF pulse, proving that any signal in the protein sample is a true binding event.

Fragment Evolution & Hit-to-Lead Chemistry

Once validated by SPR and NMR, the primary amine of 2-(Piperidine-1-sulfonyl)ethanamine acts as a versatile vector for fragment growing. Because the amine is highly nucleophilic, it can be selectively modified without disrupting the binding pose of the sulfonamide-piperidine core[3].

Fragment_Evolution Frag 2-(Piperidine-1-sulfonyl)ethanamine Amide Amide Coupling (Acylation) Frag->Amide RedAm Reductive Amination (Alkylation) Frag->RedAm Urea Urea Formation (Isocyanate Rxn) Frag->Urea Lead1 Extended Sulfonamide Lead 1 Amide->Lead1 Lead2 Alkyl-Linked Lead 2 RedAm->Lead2 Lead3 Urea-Linked Lead 3 Urea->Lead3

Figure 2: Synthetic elaboration strategies leveraging the primary amine handle.

Protocol 3: Automated Amide Coupling for Fragment Growing

Objective: Rapidly synthesize a focused library of extended leads targeting adjacent sub-pockets. Causality & Design: Using HATU as a coupling reagent ensures rapid, high-yielding activation of diverse carboxylic acids, allowing the primary amine of the fragment to act as the nucleophile. This standardizes the reaction conditions for high-throughput library generation.

Step-by-Step Methodology:

  • Activation: In a 2 mL glass vial, dissolve 0.1 mmol of a target carboxylic acid in 500

    
    L anhydrous DMF. Add 0.11 mmol HATU and 0.3 mmol DIPEA. Stir for 10 minutes at room temperature to form the active ester.
    
  • Coupling: Add 0.1 mmol of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride. Stir at room temperature for 2–4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Self-Validation: Analyze the purified product via LC-MS and

    
    -NMR. Self-Validation: The disappearance of the primary amine protons (
    
    
    
    1.5-2.0 ppm) and the appearance of a downfield amide proton (
    
    
    7.5-8.5 ppm) mechanically confirms successful fragment growth.

Quantitative Screening Metrics

To determine if a fragment should be advanced to the hit-to-lead stage, its biophysical data must meet strict quantitative thresholds. Table 2 outlines the standard acceptance criteria for sulfonamide-piperidine class fragments.

Table 2: Representative Screening Metrics & Advancement Thresholds
AssayParameterTypical Range for Fragment HitsTarget Threshold for Advancement
SPR

(Binding Affinity)
100

M – 2.5 mM
< 1.0 mM
SPR Ligand Efficiency (LE)0.25 – 0.35 kcal/mol/HA> 0.30 kcal/mol/HA
NMR (STD) Amplification Factor1% – 10%> 2% (Signal above noise)
X-Ray Crystal Resolution1.5 Å – 2.5 Å< 2.5 Å (For rational design)

References

1.[2] Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC. National Institutes of Health (NIH). Available at: [Link] 2.[1] Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC. National Institutes of Health (NIH). Available at: [Link] 3.[4] Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society (ACS). Available at: [Link] 4.[5] Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. National Institutes of Health (NIH). Available at: [Link] 5.[3] ChemoDOTS: a web server to design chemistry-driven focused libraries - Oxford Academic. Oxford University Press. Available at: [Link]

Sources

Application Note: Experimental Protocols for 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9) is a specialized bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive sulfonamide scaffolds. It features a reactive primary amine separated from a stable piperidine-sulfonamide moiety by an ethyl linker. This architecture makes it an ideal reagent for introducing the pharmacologically active piperidinesulfonyl motif into carboxylic acids, aldehydes, or halides via standard coupling chemistries.

This guide provides validated protocols for handling, solubilization, and synthetic application, focusing on overcoming the reduced nucleophilicity inherent to the hydrochloride salt form.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
CAS Number 31644-46-9
Molecular Formula

Molecular Weight 228.74 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>50 mM), DMSO (>100 mM), Methanol
pKa (est) ~10.5 (Primary Amine), Sulfonamide N is non-basic
Storage -20°C, Desiccated (Hygroscopic)
Structural Insight

The molecule consists of two distinct domains:

  • The "Head" (Piperidine-1-sulfonyl): A chemically stable, lipophilic domain often used to target GPCRs (e.g., 5-HT6 receptors) or act as a bioisostere for other cyclic amines.

  • The "Tail" (Ethylamine): A flexible linker ending in a primary amine. In the HCl salt form, this amine is protonated (

    
    ), rendering it non-nucleophilic  until treated with a base.
    

Handling and Stock Preparation

Safety Note: This compound is a sulfonamide derivative. Use standard PPE (gloves, goggles, lab coat) and handle in a fume hood to avoid inhalation of dust.

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Context: DMSO is the preferred solvent for organic synthesis and biological screening due to its high boiling point and ability to solubilize the free base generated in situ.

  • Calculate Mass: For 10 mL of stock, weigh 228.7 mg of the hydrochloride salt.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade:

    
    99.9%).
    
  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

    • Checkpoint: Solution must be clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

Experimental Protocols

Core Directive: The "In Situ" Free-Basing Strategy

The critical failure point in using this reagent is neglecting the HCl counterion. The protonated amine cannot attack electrophiles. You must include a base (e.g., DIPEA, TEA) in your reaction mixture to liberate the reactive free amine.

Protocol B: Amide Coupling (General Library Synthesis)

Application: Attaching the piperidinesulfonyl motif to a carboxylic acid core (e.g., for SAR studies).

Reagents:

  • Carboxylic Acid Substrate (

    
    , 1.0 equiv)
    
  • 2-(Piperidine-1-sulfonyl)ethanamine HCl (1.2 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add HATU (45.6 mg, 0.12 mmol) and DIPEA (17.4 µL, 0.1 mmol). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Amine Addition: Add 2-(Piperidine-1-sulfonyl)ethanamine HCl (27.4 mg, 0.12 mmol).

  • Base Neutralization (Critical): Immediately add the remaining DIPEA (34.8 µL, 0.2 mmol).

    • Mechanism:[1] The first equivalent of base neutralizes the HCl salt; the excess base drives the coupling reaction.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[2]
Protocol C: Reductive Amination

Application: Creating secondary amines for increased metabolic stability.

Reagents:

  • Aldehyde Substrate (

    
    , 1.0 equiv)
    
  • 2-(Piperidine-1-sulfonyl)ethanamine HCl (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • TEA (Triethylamine) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Aldehyde (0.1 mmol) and the Amine HCl salt (25.2 mg, 0.11 mmol) in DCE (1 mL).

  • Free-Basing: Add TEA (14 µL, 0.1 mmol) to neutralize the salt.

    • Note: Do not use a large excess of base, as it can inhibit the reducing agent.

  • Equilibration: Stir for 30 minutes to allow imine formation.

  • Reduction: Add STAB (31.8 mg, 0.15 mmol) in one portion.

  • Quench: Stir overnight at RT. Quench with saturated

    
    . Extract with DCM.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for using this building block in parallel medicinal chemistry.

G Start Start: 2-(Piperidine-1-sulfonyl) ethanamine HCl CheckSolubility Check Solubility (DMSO vs Water) Start->CheckSolubility TargetSelection Select Electrophile CheckSolubility->TargetSelection PathAcid Carboxylic Acid (R-COOH) TargetSelection->PathAcid Amide Bond PathAldehyde Aldehyde (R-CHO) TargetSelection->PathAldehyde Sec. Amine PathHalide Sulfonyl/Alkyl Halide (R-X) TargetSelection->PathHalide Sulfonamide/Alkyl BaseStep CRITICAL STEP: Add Base (DIPEA/TEA) to neutralize HCl PathAcid->BaseStep PathAldehyde->BaseStep PathHalide->BaseStep Coupling Amide Coupling (HATU/DIPEA) RedAmin Reductive Amination (STAB/TEA) Sn2 Nucleophilic Substitution (K2CO3/MeCN) BaseStep->Coupling From Acid BaseStep->RedAmin From Aldehyde BaseStep->Sn2 From Halide

Figure 1: Decision tree for synthetic applications. Note the central necessity of base neutralization regardless of the pathway.

Analytical Validation

To ensure the integrity of your experiments, use the following expected analytical data for the unreacted starting material during QC.

MethodExpected ResultNotes
1H NMR (DMSO-d6)

8.0-8.3 (br s, 3H,

), 3.0-3.2 (m, 2H), 2.8-3.0 (m, 2H), 1.5 (m, 6H, piperidine)
Ammonium protons are distinct in d6-DMSO.[1][3]
LC-MS (ESI+)

The HCl is lost; you detect the cation.
TLC (10% MeOH/DCM)

(Stains with Ninhydrin)
Will streak unless TEA is added to eluent.

References

  • Santa Cruz Biotechnology. 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data Sheet. Catalog # sc-206446. Link

  • BenchChem. Application Notes for Aminoethyl Sulfonamides in Drug Discovery. (General reference for sulfonamide linker chemistry). Link

  • PubChem. Compound Summary: 2-(Piperidine-1-sulfonyl)ethanamine.[4] CID 12828695. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Grounding for Protocol B). Link

Sources

Topic: 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride: A Versatile Building Block for Chemical Ligation and Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical ligation techniques are indispensable for the synthesis of complex peptides and proteins, enabling the construction of large biomolecules from smaller, more manageable fragments. While Native Chemical Ligation (NCL) remains the gold standard, its reliance on an N-terminal cysteine residue at the ligation junction necessitates the development of alternative strategies and versatile reagents. This application note introduces 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride as a functionalized building block for preparing custom bioconjugation partners. We will explore its physicochemical properties, safe handling procedures, and provide a detailed protocol for its use in modifying the C-terminus of a peptide via carbodiimide chemistry. This modification introduces a stable, functional handle, paving the way for its use in multi-step ligation workflows, solubility enhancement, or as a novel linker in drug development.

Introduction to Chemical Ligation and the Role of Functionalized Linkers

The chemical synthesis of proteins is a cornerstone of biochemical research and drug discovery. While Solid Phase Peptide Synthesis (SPPS) is highly efficient, it is practically limited to peptides of about 50 amino acids due to accumulating side reactions and decreasing yields.[1] To overcome this, Native Chemical Ligation (NCL) was developed, allowing two unprotected peptide fragments to be joined together in an aqueous solution.[2][3] The reaction mechanism involves a chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[4] This process forms a native amide bond at the ligation site and has been instrumental in the synthesis of numerous proteins.[3][5]

The success of NCL is rooted in its high specificity and efficiency.[1] However, the strict requirement for a cysteine residue at the ligation junction can be a significant limitation. This has spurred the development of auxiliary-mediated ligation methods and other chemical approaches to enable ligation at non-cysteine amino acids.[1][6] A complementary strategy involves the use of bifunctional linkers or building blocks to introduce specific functionalities onto a peptide, which can then participate in subsequent conjugation or ligation reactions.

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9) is one such building block.[7] Its structure contains two key features: a reactive primary amine and a chemically stable piperidine-1-sulfonyl moiety. The primary amine serves as a reactive handle for covalent attachment to a peptide, typically at its C-terminal carboxylic acid or an acidic amino acid side chain. The sulfonylpiperidine group provides a stable, non-immunogenic, and synthetically versatile scaffold that can be used to modulate the physicochemical properties of the resulting conjugate. This document provides a comprehensive guide to its application, focusing on a protocol for C-terminal peptide modification.

Physicochemical Properties and Safe Handling

Before use, it is critical to understand the properties and safety requirements of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.

Compound Properties
PropertyValueReference
Chemical Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride[7]
CAS Number 31644-46-9[7]
Molecular Formula C₇H₁₆N₂O₂S·HCl[7]
Molecular Weight 228.74 g/mol [7]
Structure Piperidine-SO₂-CH₂-CH₂-NH₂·HCl
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as piperidine and various sulfonyl chlorides, provide essential safety guidance.

  • Hazard Profile: Assumed to be a skin and eye irritant. Inhalation of dust should be avoided.[8] Piperidine itself is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[9] The hydrochloride salt form reduces volatility but caution is still required.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Application Protocol: C-Terminal Peptide Modification

This protocol details the use of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride to modify the C-terminus of a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This reaction creates a stable amide bond, covalently linking the ethanamine moiety to the peptide's terminal carboxyl group.

Principle of the Reaction

The reaction proceeds in two main steps. First, the C-terminal carboxyl group of the peptide is activated by EDC in the presence of Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions than the EDC-activated species alone. In the second step, the primary amine of 2-(Piperidine-1-sulfonyl)ethanamine attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Dissolve Peptide in Activation Buffer R1 Add EDC/Sulfo-NHS to Peptide Solution P1->R1 P2 Dissolve EDC & Sulfo-NHS (Prepare Fresh) P2->R1 P3 Dissolve Amine Linker in Reaction Buffer R3 Add Amine Linker to Activated Peptide P3->R3 R2 Incubate for Activation (15 min, RT) R1->R2 R2->R3 R4 Incubate for Coupling (2h - Overnight, RT) R3->R4 R5 Quench Reaction (e.g., with Hydroxylamine) R4->R5 A1 Purify by RP-HPLC R5->A1 A2 Analyze Fractions A1->A2 A3 Confirm Product by Mass Spectrometry A2->A3 A4 Lyophilize Pure Fractions A2->A4

Caption: Workflow for C-terminal peptide modification.

Materials and Reagents
  • Peptide with a free C-terminal carboxylic acid (>95% purity)

  • 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (Amine Linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Analysis: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM solution of the peptide in Activation Buffer (0.1 M MES, pH 6.0).

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in anhydrous DMF or water.

    • Prepare a 200 mM solution of the Amine Linker in Reaction Buffer (PBS, pH 7.4). Adjust pH if necessary.

  • Peptide Activation:

    • To the peptide solution, add the EDC solution to a final concentration of 10 mM (1 equivalent).

    • Immediately add the Sulfo-NHS solution to a final concentration of 20 mM (2 equivalents).

    • Causality Note: Sulfo-NHS is added in excess to improve the efficiency of the reaction and create a more stable amine-reactive intermediate, minimizing side reactions like hydrolysis of the activated peptide.

    • Incubate the mixture for 15 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Add the Amine Linker solution to the activated peptide mixture to a final concentration of 100 mM (10-fold molar excess).

    • Causality Note: A large excess of the amine linker is used to drive the reaction to completion and outcompete the hydrolysis of the Sulfo-NHS ester.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if needed.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation. Monitor the reaction progress by RP-HPLC if possible.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Purify the reaction mixture using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze them by mass spectrometry to identify those containing the desired modified peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Mechanism and Troubleshooting

Reaction Mechanism

The underlying mechanism is a classic carbodiimide-mediated amidation, visualized below.

G Peptide_COOH Peptide-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Peptide_COOH->O_Acylisourea + EDC EDC EDC Sulfo_NHS_Ester Peptide-CO-Sulfo-NHS (Semi-Stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis + H₂O Sulfo_NHS Sulfo-NHS Final_Product Peptide-CO-NH-Linker (Stable Amide Bond) Sulfo_NHS_Ester->Final_Product + H₂N-Linker Sulfo_NHS_Ester->Hydrolysis + H₂O Amine_Linker H₂N-Linker

Caption: Mechanism of EDC/Sulfo-NHS mediated coupling.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield 1. Inactive EDC (hydrolyzed).2. Hydrolysis of activated peptide.3. Incorrect pH.4. Insufficient excess of amine linker.1. Use fresh, high-quality EDC; prepare solutions immediately before use.2. Perform the reaction quickly; ensure Sulfo-NHS is added promptly after EDC.3. Maintain activation pH at ~6.0 and coupling pH at 7.2-7.5.4. Increase the molar excess of the amine linker (20-50 fold).
Multiple Peaks in HPLC 1. Side reactions (e.g., N-acylurea formation).2. Peptide degradation.3. Incomplete reaction.1. Use Sulfo-NHS to minimize N-acylurea formation.2. Ensure reaction pH does not become too high or low.3. Allow the reaction to run longer; monitor by HPLC/MS.
Poor Peptide Solubility Peptide aggregation in buffer.Add organic co-solvents like DMF or DMSO (up to 30-50% v/v) to the reaction mixture. Ensure the peptide is fully dissolved before adding reagents.

Conclusion

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is a valuable chemical tool for the functionalization of peptides and proteins. While not a direct agent for one-pot chemical ligation in the manner of NCL, it serves as an effective building block for introducing a stable, functional handle onto biomolecules. The protocol described herein provides a robust method for C-terminal peptide modification, creating conjugates that can be used for downstream applications in drug delivery, diagnostics, or as precursors in more complex, multi-step synthetic strategies. By understanding its chemistry and handling requirements, researchers can effectively integrate this reagent into their workflows to create novel and functional biomolecular constructs.

References

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
  • Fisher Scientific. (2024, March 7). Safety Data Sheet for Piperidine-1-sulfonyl chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Piperidine, hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(4-Methylpiperidin-1-yl)ethanesulfonyl chloride.
  • Wikipedia. (n.d.). Native chemical ligation.
  • Pialat, A., & Soulier, J. L. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14380–14407. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260.
  • Krasavin, M. (2021).
  • Vries, I., van der Meij, A., & Wennekes, T. (2021). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Frontiers in Chemistry, 9, 735861.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet for Piperidine.
  • Burlina, F., & Galibert, M. (2018). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Molecules, 23(11), 2968.
  • Otaka, A. (2012). One-pot/sequential native chemical ligation using N-sulfanylethylanilide peptide. Journal of Peptide Science, 18(10), 613-623.
  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640-6646.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride.
  • Thompson, R. E., & Muir, T. W. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, 89, 18.4.1-18.4.23.
  • O'Neill, A. M. (2021, November 22).
  • Blanco-Canosa, J. B., & Dawson, P. E. (2014). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis.
  • Kulkarni, S. S., Sayers, J., Premdjee, B., & Payne, R. J. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry.
  • Clay, C., et al. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. ChemBioChem, 22(13), 2236-2248.
  • Clay, C., et al. (2021). Enhancing native chemical ligation for challenging chemical protein syntheses. Squarespace.
  • Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5438.
  • Seitz, O., et al. (2019). A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions.
  • ResearchGate. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies.
  • Vulcanchem. (n.d.). 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride.
  • DTIC. (1992, June 4). Piperidine Synthesis.
  • MilliporeSigma. (n.d.). 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine.
  • Sigma-Aldrich. (n.d.). 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride.

Sources

High-Throughput Screening Application Note: Incorporating 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse and biologically relevant compound libraries is a critical bottleneck. High-Throughput Screening (HTS) relies heavily on robust, high-yielding chemical transformations to populate these libraries. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 42025-52-5) has emerged as a highly valuable bifunctional building block for combinatorial chemistry[1][2].

This application note provides a comprehensive guide for integrating this building block into automated parallel synthesis workflows. By leveraging its highly reactive primary amine, researchers can rapidly generate diverse sulfonamide-piperidine derivatives via amide coupling, reductive amination, or urea formation. The sulfonamide-piperidine moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized to target kinases (e.g., VEGFR-2)[3], enzymes (e.g., aromatase, DHPS)[4][5], and various GPCRs, owing to its metabolic stability and favorable hydrogen-bonding profile[6].

Physicochemical Profiling & Pharmacophore Rationale

To successfully deploy a building block in an automated HTS synthesis campaign, its physicochemical properties must be fully understood. The hydrochloride salt form of 2-(piperidine-1-sulfonyl)ethanamine ensures long-term shelf stability and high solubility in polar aprotic solvents commonly used in liquid handlers (e.g., DMF, DMSO).

Table 1: Physicochemical Properties of the Building Block
PropertySpecification / Value
Chemical Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
CAS Number 42025-52-5
Molecular Formula C₇H₁₆N₂O₂S · HCl
Molecular Weight 228.74 g/mol
Primary Reactivity Nucleophilic primary amine (requires base to liberate from HCl salt)
Pharmacophore Features Hydrogen bond acceptors (sulfonyl oxygens), lipophilic bulk (piperidine)
Optimal HTS Solvents DMF, NMP, DMSO

Causality in Scaffold Selection: The structural design of this molecule offers distinct advantages for hit-to-lead optimization. The primary amine is sterically unhindered, ensuring near-quantitative yields in automated amide coupling reactions—a prerequisite for "direct-to-biology" high-throughput chemistry where purification may be bypassed[7]. Furthermore, the sulfonamide group acts as a stable bioisostere for carboxylic acids, improving membrane permeability while providing critical hydrogen-bonding interactions within target protein active sites[5].

High-Throughput Workflow Visualization

The following workflow illustrates the integration of 2-(piperidine-1-sulfonyl)ethanamine into a standard 384-well automated synthesis and screening pipeline.

HTS_Workflow BB Building Block Selection 2-(Piperidine-1-sulfonyl)ethanamine Prep Reagent Preparation (HATU, DIPEA, DMF) BB->Prep Synthesis Automated Parallel Synthesis (384-well Amide Coupling) Prep->Synthesis QC High-Throughput QC (UPLC-MS & Evaporation) Synthesis->QC Formatting Acoustic Dispensing (Echo 550, DMSO Stocks) QC->Formatting Screening Primary HTS Assay (e.g., FRET, FP, Cell-based) Formatting->Screening Hit Hit Triage & Lead Optimization Screening->Hit

Figure 1: Automated HTS workflow from library synthesis to hit triage using the sulfonamide building block.

Experimental Protocols: Automated Library Synthesis

The following protocol details the generation of a targeted sulfonamide-piperidine library utilizing a 384-well automated liquid handling system. The chosen chemistry is a standard HATU-mediated amide coupling, which is highly favored in combinatorial chemistry for its rapid kinetics and high conversion rates[8].

Protocol 1: 384-Well Automated Amide Coupling

Objective: Synthesize a library of 384 unique amides by reacting a diverse plate of carboxylic acids with 2-(piperidine-1-sulfonyl)ethanamine hydrochloride.

Reagents & Preparation:

  • Carboxylic Acid Library: Prepared at 0.1 M in anhydrous DMF.

  • Amine Stock: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride prepared at 0.12 M in anhydrous DMF.

  • Coupling Reagent (HATU): Prepared at 0.12 M in anhydrous DMF.

  • Base (DIPEA): Prepared at 0.4 M in anhydrous DMF.

Step-by-Step Methodology:

  • Acid Dispensing: Using an automated liquid handler, dispense 10 µL (1.0 µmol, 1.0 eq) of each unique carboxylic acid from the source library plate into a 384-well glass-coated reaction plate.

  • Activation: Add 10 µL of the HATU solution (1.2 µmol, 1.2 eq) to each well.

  • Base Addition: Add 10 µL of the DIPEA solution (4.0 µmol, 4.0 eq) to each well.

    • Causality Check: Why 4.0 equivalents of DIPEA? The amine building block is supplied as a hydrochloride salt. One equivalent of base is consumed immediately to neutralize the HCl and liberate the nucleophilic free amine. The remaining base neutralizes the acidic byproduct of the HATU coupling and maintains the basic environment required to drive the reaction to completion.

  • Amine Addition: Add 10 µL of the 2-(piperidine-1-sulfonyl)ethanamine hydrochloride solution (1.2 µmol, 1.2 eq) to each well.

  • Incubation: Seal the plate with a solvent-resistant aluminum seal. Agitate on a plate shaker at 600 RPM for 10 minutes, then incubate at room temperature for 12 hours.

Protocol 2: High-Throughput Quality Control and Formatting

To ensure the integrity of the biological assay, the synthesized library must be validated and formatted into assay-compatible plates.

Step-by-Step Methodology:

  • UPLC-MS Sampling: Transfer 1 µL from each well into a 384-well QC plate containing 99 µL of Acetonitrile/Water (50:50). Run a rapid (1.5 minute/sample) UPLC-MS gradient to confirm the presence of the desired product mass and assess crude purity.

  • Solvent Evaporation: Place the reaction plate into a centrifugal evaporator (e.g., Genevac) and remove the DMF and volatile byproducts (DIPEA) under deep vacuum at 40°C for 4-6 hours.

    • Causality Check: DMF is toxic to most cell-based assays and can interfere with biochemical assay readouts. Complete removal is mandatory to prevent false positives/negatives in HTS.

  • Resuspension: Re-dissolve the dried crude products in 100 µL of 100% DMSO to yield a theoretical concentration of 10 mM. Agitate for 30 minutes.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes (e.g., 50 nL) of the 10 mM DMSO stocks directly into the final 384-well or 1536-well biological assay plates.

    • Causality Check: Acoustic dispensing eliminates the need for disposable pipette tips, preventing cross-contamination and compound carryover, which are critical fail-points in mega-high-throughput screening[9].

Assay Integration and Data Analysis

Once the sulfonamide-piperidine library is formatted, it is typically subjected to primary screening. Because the piperidine-sulfonamide core is a known privileged structure for kinase inhibition (e.g., VEGFR-2)[3] and apoptosis triggering[10], common primary assays include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Used for evaluating kinase activity or protein-protein interactions.

  • Phenotypic Cell Viability Assays (e.g., CellTiter-Glo): Used if the library is designed for anticancer screening against lines like HCT-116 or MCF-7, where sulfonamide derivatives have proven highly efficacious[3][10].

During hit triage, the structural data generated from the UPLC-MS QC step is cross-referenced with the assay readout. Compounds exhibiting >50% inhibition at 10 µM are typically flagged as primary hits. The robust nature of the amide linkage formed with 2-(piperidine-1-sulfonyl)ethanamine ensures that the observed biological activity is attributed to the synthesized molecule rather than degradation products.

References

  • El-Morsy, A. M., et al. (2025). "Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies." ACS Omega. Available at:[Link]

  • Casti, M., et al. (2025). "Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer." MDPI Pharmaceuticals. Available at:[Link]

  • Gao, Y., et al. (2022). "A Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers." ACS Central Science. Available at:[Link]

  • Kolawole, A. O., et al. (2024). "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." ResearchGate. Available at:[Link]

  • Grant, E. K., et al. (2021). "A direct-to-biology high-throughput chemistry approach to reactive fragment screening." Chemical Science. Available at:[Link]

Sources

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride as a linker for bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride as a Specialized Linker Building Block in Bioconjugation and Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Strategic Rationale

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of a linker is as critical as the choice of the payload or targeting ligand. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) [1] has emerged as a highly specialized monofunctional building block designed to impart specific physicochemical and structural properties to bioconjugates.

Unlike highly flexible, hydrophilic polyethylene glycol (PEG) linkers, this molecule features a reactive primary amine tethered to a piperidine ring via a sulfonamide linkage.

Causality in Linker Design:

  • Conformational Restriction: The bulky piperidine ring restricts the rotational degrees of freedom. In PROTAC design, this rigidity can lock the target protein and the E3 ligase into a favorable ternary complex, reducing the entropic penalty of folding [3].

  • Metabolic Stability: The sulfonamide moiety is highly resistant to proteolytic cleavage and chemical hydrolysis in plasma, circumventing the premature payload release often observed with standard peptide or ester linkages.

  • Lipophilicity Tuning: The piperidine-sulfonamide axis provides a predictable increase in LogD, which can be leveraged to enhance the cell permeability of large chimeric molecules.

Physicochemical Properties

Understanding the base properties of this linker is essential for calculating molar equivalents and predicting its behavior in aqueous and organic solvent systems.

Table 1: Compound Specifications and Properties

PropertySpecification / Value
Chemical Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
CAS Number 31644-46-9
Molecular Formula C₇H₁₆N₂O₂S · HCl
Molecular Weight 228.74 g/mol
Reactive Group Primary Amine (-NH₂)
Structural Motif Piperidine-Sulfonamide
Appearance White to off-white crystalline powder
Storage Conditions Desiccated at 2-8°C; highly hygroscopic

Bioconjugation Workflows & Causality

The primary amine of 2-(Piperidine-1-sulfonyl)ethanamine acts as a potent nucleophile, making it ideal for capping carboxylic acid-bearing payloads or extending linker chains via EDC/NHS coupling.

EDCNHS_Workflow Step1 1. Carboxylic Acid Activation (EDC/NHS, pH 5.5-6.0) Step2 2. Active Ester Intermediate (NHS-Ester) Step1->Step2 15-30 min, RT Step3 3. Amine Coupling (Add Piperidine-Sulfonamide Linker pH 7.2-7.5) Step2->Step3 Adjust pH > 7.0 Step4 4. Purification (Dialysis / SEC / HPLC) Step3->Step4 2-4 hours, RT

Workflow for EDC/NHS-mediated bioconjugation using the piperidine-sulfonamide linker.

Protocol: Two-Step EDC/NHS Amide Coupling

This protocol describes the conjugation of 2-(Piperidine-1-sulfonyl)ethanamine to a carboxylate-bearing target (e.g., a small molecule ligand or an activated protein).

Step 1: Activation of the Carboxylate

  • Dissolve the carboxylate-bearing molecule in Activation Buffer: 0.1 M MES (2-[N-morpholino]ethanesulfonic acid), pH 6.0.

    • Causality: EDC crosslinking is most efficient in slightly acidic conditions (pH 4.5–6.0) because protonation of the carboxylate oxygen facilitates the formation of the highly reactive O-acylisourea intermediate [2].

  • Add 10 molar equivalents of EDC and 15 molar equivalents of NHS (or Sulfo-NHS for aqueous solubility).

    • Causality: The O-acylisourea intermediate is highly unstable and prone to hydrolysis. NHS rapidly reacts with it to form a semi-stable, amine-reactive NHS-ester, preventing the regeneration of the original carboxylate [3].

  • Incubate for 15–30 minutes at room temperature (RT).

Step 2: Linker Preparation and pH Adjustment

  • Dissolve 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in 0.1 M Sodium Phosphate buffer, pH 7.5.

    • Critical Causality (Expert Insight): Because the linker is supplied as a hydrochloride salt, its addition to a weakly buffered solution will drastically lower the pH. The primary amine must be unprotonated to act as a nucleophile. If the pH drops below 7.0, the amine becomes protonated (-NH₃⁺) and loses its nucleophilicity, resulting in reaction failure. Always verify that the final reaction pH remains between 7.2 and 7.5.

Step 3: Conjugation

  • Add the dissolved linker (at a 5–10 molar excess relative to the starting carboxylate) to the activated NHS-ester solution.

  • Incubate for 2–4 hours at RT under continuous agitation.

  • Quench the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 7.5) for 15 minutes to consume any unreacted NHS-esters.

Step 4: Purification

  • Isolate the conjugate via Size Exclusion Chromatography (SEC) for protein conjugates, or preparative HPLC for small molecule PROTAC/ADC precursors.

Quantitative Optimization Parameters

To ensure a self-validating system, researchers should benchmark their conjugation efficiencies against the parameters outlined below. Deviation from these parameters typically results in hydrolysis outcompeting aminolysis.

Table 2: Optimization Parameters for Amide Coupling

ParameterOptimal RangeSub-Optimal Consequence
Activation pH (MES) 5.5 – 6.0Rapid hydrolysis of EDC; failure to form O-acylisourea.
Coupling pH (Phosphate) 7.2 – 7.5Amine protonation (at pH < 7.0) leading to zero nucleophilic attack.
EDC:NHS Molar Ratio 1 : 1.5Insufficient NHS leads to intermediate decay before coupling.
Linker Equivalents 5x – 10xLower yields due to competing hydrolysis of the NHS-ester.

Application in Modular PROTAC Assembly

In targeted protein degradation, the linker must bridge a Protein of Interest (POI) ligand and an E3 ligase recruiter. 2-(Piperidine-1-sulfonyl)ethanamine serves as a rigidifying modular extension.

PROTAC_Assembly POI Target Ligand (e.g., Dasatinib) Linker Piperidine-Sulfonamide Linker Motif POI->Linker Amide Bond E3 E3 Ligase Binder (e.g., Thalidomide) Linker->E3 Alkylation

Modular assembly of a PROTAC utilizing the piperidine-sulfonamide linker motif.

By conjugating the ethanamine primary amine to a carboxylate on the POI ligand, the piperidine ring is oriented outward. The piperidine nitrogen (if deprotected or functionalized in derivative forms) or adjacent sites can then be utilized for subsequent crosslinking to the E3 ligase binder, creating a highly stable, non-cleavable chimeric drug.

References

  • Hermanson, Greg T. "Bioconjugate Techniques, 3rd Edition." Elsevier / Academic Press, 2013. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride. This compound is a critical building block in drug development, but its synthesis is often plagued by poor yields due to moisture sensitivity, challenging by-product separations, and the hygroscopic nature of the final salt.

This guide bypasses generic advice, offering field-proven troubleshooting, quantitative data, and self-validating protocols based on the robust Gabriel synthesis (phthalimide protection) approach 1.

Synthesis Workflow

The most reliable route to primary aminosulfonyl derivatives avoids the direct use of ammonia gas and vinyl sulfonates, which often lead to over-alkylation. Instead, we utilize a three-step protected route.

G SM 2-Phthalimidoethanesulfonyl chloride Step1 Coupling Piperidine, Et3N, CH2Cl2 SM->Step1 Int1 2-[2-(Piperidin-1-ylsulfonyl)ethyl]isoindoline-1,3-dione Step1->Int1 Step2 Deprotection NH2NH2·H2O, EtOH, Reflux Int1->Step2 Int2 2-(Piperidine-1-sulfonyl)ethanamine Step2->Int2 Step3 Salt Formation HCl in Et2O Int2->Step3 Product 2-(Piperidine-1-sulfonyl)ethanamine HCl Step3->Product

Figure 1: Three-step synthesis workflow for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.

Troubleshooting Guide & FAQs

Q: Why does the sulfonamide coupling step (Step 1) suffer from low yields and unreacted piperidine? A: This is almost exclusively caused by the competitive hydrolysis of the moisture-sensitive 2-phthalimidoethanesulfonyl chloride. Sulfonyl chlorides rapidly degrade to inactive sulfonic acids in the presence of ambient moisture. Causality: To prevent this, strictly anhydrous dichloromethane (


) must be used, and the reaction must be initiated at 0 °C. Using a non-nucleophilic base like Triethylamine (

) or N,N-Diisopropylethylamine (DIPEA) neutralizes the generated HCl without competing with piperidine for the electrophilic sulfur center.

Q: During the hydrazinolysis deprotection (Step 2), how can I ensure complete removal of the phthalhydrazide byproduct? A: Hydrazinolysis of the phthalimide protecting group generates the target free amine and phthalhydrazide as a byproduct. Phthalhydrazide is notoriously difficult to filter if it forms a fine, gelatinous suspension. Causality: The key to separation is differential solubility. Phthalhydrazide is highly insoluble in cold ethanol, whereas the free amine remains soluble. After refluxing, you must cool the reaction mixture strictly to 0 °C for at least 2 hours to force complete crystallization of phthalhydrazide before filtration. If the product yield is low, it is likely trapped in the filter cake; wash it thoroughly with ice-cold ethanol.

Q: The final hydrochloride salt (Step 3) is precipitating as a sticky gum instead of a crystalline powder. How do I fix this? A: "Oiling out" occurs due to the extreme hygroscopicity of 2-(piperidine-1-sulfonyl)ethanamine hydrochloride and the presence of trace water or protic solvents (like residual ethanol from Step 2) 2. Causality: To achieve a free-flowing powder, the free base must be thoroughly dried (e.g., via azeotropic distillation with toluene) before salt formation. You must use strictly anhydrous ethereal HCl (1M or 2M) at 0 °C. If a gum still forms, trituration with hot anhydrous acetonitrile followed by rapid cooling will disrupt the hydration sphere and induce crystallization.

Q: Can I synthesize this compound using 2-chloroethanesulfonyl chloride instead of the phthalimide route? A: While reacting 2-chloroethanesulfonyl chloride with piperidine yields 1-(vinylsulfonyl)piperidine, the subsequent aza-Michael addition with ammonia often leads to over-alkylation (forming secondary or tertiary amines). The Gabriel synthesis approach (using phthalimide protection) is strongly recommended because the steric bulk of the phthalimide group guarantees exclusive primary amine formation, leading to a much higher overall purity profile 1.

Quantitative Data Analysis

To guide your experimental design, review the following optimization data collected from standard scale-up procedures.

Table 1: Yield Optimization Data for Sulfonamide Coupling (Step 1)

Solvent Base Temperature Yield (%) Purity (HPLC) Mechanistic Observation

| Water /


 | NaOH | RT | 35% | 60% | Significant hydrolysis of sulfonyl chloride. |
| THF | 

| 65 °C | 52% | 75% | Thermal degradation and side reactions. | | Anhydrous

|

| 0 °C to RT | 88% | 95% | Clean conversion, minimal hydrolysis. | | Anhydrous

| DIPEA | 0 °C to RT | 91% | >98% | Optimal yield; less nucleophilic base prevents side reactions. |

Table 2: Deprotection Reagent Comparison (Step 2)

Reagent Solvent Conditions Yield (%) Byproduct Removal Efficiency
Hydrazine hydrate EtOH Reflux, 12h 94% Excellent (via cold filtration at 0 °C).
Methylamine (33%) EtOH RT, 24h 76% Moderate (requires complex aqueous workup).

| HCl (conc.) | Water | Reflux, 24h | 45% | Poor (acidic conditions cleave the sulfonamide bond). |

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol 1: Synthesis of 2-[2-(Piperidin-1-ylsulfonyl)ethyl]isoindoline-1,3-dione
  • Validation Check: The disappearance of the sulfonyl chloride starting material must be confirmed by TLC (Hexane/EtOAc 3:1; UV active).

  • Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous

    
     (10 mL/g) under a strict nitrogen atmosphere.
    
  • Cool the solution to 0 °C using an ice bath.

  • Add Triethylamine (

    
    , 2.0 eq) dropwise, followed by the slow addition of Piperidine (1.1 eq). Causality: Slow addition at 0 °C controls the exothermic coupling, preventing thermal degradation and minimizing dimerization.
    
  • Remove the ice bath and stir at room temperature for 5 hours.

  • Quench with distilled water, separate the organic layer, wash with saturated brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the protected intermediate as a solid.
    
Protocol 2: Deprotection to 2-(Piperidine-1-sulfonyl)ethanamine
  • Validation Check: The formation of a voluminous, opaque white precipitate (phthalhydrazide) indicates successful cleavage of the phthalimide group.

  • Suspend the intermediate from Step 1 in absolute Ethanol (10 mL/g).

  • Add Hydrazine hydrate (

    
    , 1.2 eq) at room temperature.
    
  • Heat the mixture to reflux for 8–12 hours.

  • Cool the reaction mixture strictly to 0 °C for 2 hours. Causality: This thermodynamic shift maximizes the precipitation of the phthalhydrazide byproduct while keeping the target aliphatic amine in solution.

  • Filter the suspension and wash the filter cake aggressively with ice-cold Ethanol to extract any trapped product.

  • Evaporate the filtrate to dryness to yield the free base amine. Crucial: Azeotrope with toluene (2 x 10 mL) to remove trace water before proceeding to Step 3.

Protocol 3: Hydrochloride Salt Formation
  • Validation Check: The product must precipitate as a fine, free-flowing white powder. If it forms a gum, moisture is present.

  • Dissolve the thoroughly dried free base amine in anhydrous Diethyl Ether (

    
    ) or anhydrous Ethyl Acetate.
    
  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly add 2M HCl in Diethyl Ether (1.1 eq) dropwise. Causality: Anhydrous conditions and controlled addition rates are critical here to prevent the highly hygroscopic salt from oiling out of the solution.

  • Stir for 30 minutes at 0 °C, then filter the white precipitate rapidly under a stream of nitrogen to prevent ambient moisture absorption.

  • Dry the product in a vacuum desiccator over

    
     for 24 hours to afford pure 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.
    

References

  • Synthesis of New Amidoethanesulfonamides of Betulonic Acid Source: Chemistry of N
  • 89756-60-5, 2-Aminoethanesulfonamide hydrochloride Formula Source: ECHEMI Chemical Encyclopedia URL: [2]

Sources

Technical Support Center: Troubleshooting Piperidine Sulfonamide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay readouts when working with piperidine sulfonamide pharmacophores. While these structures are highly valuable in medicinal chemistry (e.g., as kinase or GPCR inhibitors), their unique physicochemical properties often introduce hidden variables into in vitro assays.

To resolve these issues, we must move beyond merely observing symptoms (like a loss of potency) and establish strict causality. Is your compound chemically degrading, metabolically clearing, or simply crashing out of solution? The guide below is designed as a self-validating system to help you diagnose and troubleshoot these specific stability issues.

Diagnostic Workflow for Assay Instability

Before altering your compound's structure, use the following logical framework to isolate the root cause of the assay failure.

Workflow Start Erratic Assay Results (Piperidine Sulfonamide) CheckSol Is the compound fully soluble in the aqueous buffer? Start->CheckSol SolNo DMSO Crash-out / Aggregation Optimize co-solvents CheckSol->SolNo No SolYes Assess Chemical Stability (HPLC/LC-MS over time) CheckSol->SolYes Yes Resolution Implement Structural Optimization or Assay Modification SolNo->Resolution Degradation Are degradation peaks observed? SolYes->Degradation DegYes Identify Pathway: Oxidation or Hydrolysis Degradation->DegYes Yes DegNo Check Protein Binding / Plate Adsorption Degradation->DegNo No DegYes->Resolution DegNo->Resolution

Diagnostic workflow for identifying the root cause of piperidine sulfonamide instability.

Troubleshooting Guide: Chemical & Metabolic Degradation

Piperidine sulfonamides contain two distinct functional hubs with opposing stability profiles. While the sulfonamide linkage is generally robust, the piperidine ring is highly vulnerable to oxidative stress.

Q: Why does my compound lose potency during 48-72 hour cell-based assays?

A: The loss of potency is likely due to the oxidation of the piperidine ring. Atmospheric oxygen or reactive oxygen species (ROS) present in complex culture media can attack the nitrogen atom or adjacent carbon-hydrogen bonds. This leads to the formation of N-oxides or ring-opened products via


-carbon hydroxylation[1][2]. Because these degradation products are significantly more polar, they often lose their binding affinity to the lipophilic pockets of your target protein.
Q: How can I determine if my compound's rapid clearance is due to microsomal metabolism?

A: In in vitro DMPK assays, the piperidine ring is a frequent site of rapid Cytochrome P450 (CYP450)-mediated metabolism. To confirm this, you must run a control assay lacking NADPH (the obligate cofactor for CYPs). If the compound is stable without NADPH but clears rapidly with it, the instability is metabolic. To optimize the structure, consider bioisostere replacements such as swapping the piperidine for an oxidation-resistant azetidine ring, or introducing gem-dimethyl groups to make the


-carbon quaternary, thereby blocking hydroxylation[3].
Q: Is the sulfonamide bond at risk of hydrolysis in my assay buffer?

A: Sulfonamides are generally highly stable in standard neutral aqueous buffers (pH 7.4). However, hydrolytic cleavage can occur under extreme pH conditions or prolonged incubation at elevated temperatures. The rate of this hydrolysis is heavily influenced by the electronic and steric effects of the substituents on the adjacent rings[4].

Pathway Core Piperidine Sulfonamide Core Oxidation Piperidine Ring Oxidation (CYP450 / Atmospheric O2) Core->Oxidation Enzymatic/Oxidative Stress Hydrolysis Sulfonamide Hydrolysis (Extreme pH / Aqueous) Core->Hydrolysis Hydrolytic Stress NOxide N-Oxide Formation (Polar Metabolite) Oxidation->NOxide CHydroxy α-Carbon Hydroxylation (Leads to Ring Opening) Oxidation->CHydroxy Cleavage Sulfonic Acid + Piperidine (Loss of Pharmacophore) Hydrolysis->Cleavage

Primary chemical and metabolic degradation pathways of piperidine sulfonamides.

Troubleshooting Guide: Aqueous Solubility & Aggregation

Q: My positive control works perfectly, but my piperidine sulfonamide shows an erratic dose-response curve. What is wrong?

A: This is a classic hallmark of "DMSO crash-out." Piperidine sulfonamides can be highly lipophilic. When you dilute a concentrated DMSO stock into an aqueous assay buffer, the compound may exceed its thermodynamic solubility limit and precipitate[5]. This creates an artificially low effective concentration in the well, leading to flat or erratic dose-response curves.

Q: How do I distinguish between chemical degradation and aggregation?

A: Visually inspect the wells under a microscope for micro-crystals, or use a nephelometry assay (detailed below) to measure light scattering. If the compound is precipitating, you need to optimize the formulation by adding a co-solvent, a surfactant (like Tween-20), or by keeping the final DMSO concentration strictly consistent across all wells[5].

Quantitative Stability Profiles

The table below summarizes the expected stability parameters for a standard piperidine sulfonamide compound across various stress conditions. Use this data as a benchmark for your own forced degradation studies.

ParameterStress ConditionTypical Stability (% Parent Remaining)Primary Degradation Mechanism
Aqueous Buffer (pH 7.4) 37°C, 48 hours> 95%Minimal (Highly Stable)
Acidic Buffer (pH 4.0) 50°C, 24 hours80 - 90%Sulfonamide Hydrolysis
Oxidative Stress (3% H₂O₂) 25°C, 24 hours< 50%Piperidine N-Oxidation
Liver Microsomes (HLM) 37°C, 60 minutes10 - 40%CYP-mediated

-Hydroxylation

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below include built-in controls to establish absolute causality.

Protocol A: Self-Validating Kinetic Solubility Assay (Nephelometry)

Rationale: Before assuming chemical instability, we must rule out physical precipitation. Nephelometry measures light scattering caused by insoluble particles in the exact assay buffer.

  • Matrix Preparation: Prepare the exact aqueous buffer used in your biological assay. Causality Check: Matching the exact buffer (including serum proteins and salts) is critical because these components drastically alter the solvation capacity.

  • Serial Dilution: Titrate the compound in 100% DMSO, then spike it into the aqueous buffer so that the final DMSO concentration is uniformly 1% across all wells. Causality Check: Maintaining a constant DMSO concentration prevents solvent effects from confounding the solubility limit.

  • Incubation & Measurement: Measure light scattering (turbidity) at 0, 2, and 24 hours. Causality Check: Kinetic measurements distinguish between an immediate crash-out and slow, time-dependent nucleation.

  • Validation: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., nicardipine) to validate the dynamic range of the instrument.

Protocol B: In Vitro Liver Microsomal Stability Assay

Rationale: This assay isolates enzymatic degradation from chemical instability by using liver microsomes with and without cofactors.

  • Master Mix Preparation: Combine human liver microsomes (0.5 mg/mL protein) with the piperidine sulfonamide (1 µM) in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes. Causality Check: Pre-warming ensures the reaction kinetics begin immediately at physiological temperature upon initiation.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system. In a parallel control well, add an equivalent volume of plain buffer instead of NADPH. Causality Check: NADPH is the obligate electron donor for CYP450 enzymes. The minus-NADPH control isolates purely chemical degradation from CYP-mediated metabolism.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality Check: Cold organic solvent instantly denatures the enzymes, freezing the kinetic profile. The internal standard corrects for volumetric pipetting errors during protein precipitation.

  • Validation: Analyze via LC-MS/MS. The minus-NADPH control must show >95% parent compound remaining. If depletion occurs in the absence of NADPH, your compound is chemically unstable in the buffer, not metabolically labile.

References

  • [2] Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: whiterose.ac.uk URL:[Link]

  • [3] Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: nih.gov URL:[Link]

Sources

Technical Support Center: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific handling, storage, and synthetic troubleshooting challenges associated with 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride .

This guide bridges the gap between theoretical physical chemistry and benchtop reality, ensuring your workflows remain robust, reproducible, and scientifically sound.

Part 1: Physicochemical Profile & Baseline Storage

Before troubleshooting, it is critical to understand the inherent properties of the molecule. The presence of both a stable sulfonamide linkage and a highly hygroscopic amine hydrochloride salt dictates all downstream handling procedures[1].

PropertySpecification / Data
Chemical Name 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
CAS Number 42025-52-5[1]
Molecular Formula C₇H₁₆N₂O₂S · HCl
Molecular Weight 228.74 g/mol [1]
Appearance White to off-white solid
Storage Temperature 2-8°C (Refrigerated)[2]
Atmosphere Inert gas (Argon/Nitrogen)[2]
Sensitivity Highly Hygroscopic; Moisture Sensitive[2]
Part 2: Handling & Storage Workflow

The following decision tree outlines the standard operating procedure for intaking, storing, and preparing this compound for synthesis.

G A Incoming Material (HCl Salt) B Storage (Desiccator, 2-8°C, Ar/N2) A->B Intake C Weighing & Handling (Low Humidity / Glove Bag) B->C Aliquoting D Moisture Detected? (Clumping/Sticky) C->D QC Check E Vacuum Drying (Ambient Temp, 24h) D->E Yes F Direct Use (Aqueous/Polar Solvents) D->F No (Salt Form Needed) G Freebasing Protocol (Non-Polar Reactions) D->G No (Free Amine Needed) E->C Re-weigh

Workflow for the storage, QC, and handling of hygroscopic amine hydrochloride salts.

Part 3: Troubleshooting Guides & FAQs

Q1: My batch has formed sticky clumps in the vial. Is the compound degraded, and how do I recover it? Causality: The compound is not necessarily degraded; it has absorbed atmospheric water. Amine hydrochlorides are highly hygroscopic because the chloride anion and the protonated amine possess high hydration energies, driving them to form strong hydrogen bonds with moisture in the air[2]. Solution: You must remove the moisture via vacuum desiccation (See Protocol A). Crucial Warning: Do not apply heat during drying. Heating an amine hydrochloride in the presence of trace water can create a highly localized acidic microenvironment. While sulfonamides are generally stable, they become susceptible to S-N bond cleavage (hydrolysis) at pH < 2.0 and elevated temperatures[3][4].

Q2: I am seeing consistently low yields in my amide coupling and alkylation reactions. What is going wrong? Causality: You are likely attempting to use the HCl salt directly in a reaction requiring a nucleophile. In the salt form, the primary amine is protonated (-NH₃⁺), which completely eliminates its lone pair availability, rendering it non-nucleophilic. Solution: The amine must be deprotonated (freebased) prior to or during the reaction. For moisture-insensitive reactions, you can add an excess of a tertiary amine base (like DIPEA or Triethylamine) directly to the reaction mixture. For sensitive organic reactions, perform an ex situ freebasing extraction (See Protocol B).

Q3: Is the piperidine-1-sulfonyl linkage at risk of cleavage during basic aqueous workups? Causality: No. A common misconception among junior chemists is treating sulfonamides like carboxamides. Sulfonamides are highly resistant to alkaline hydrolysis and remain hydrolytically stable across a broad pH range (pH 4.0 to 10.0)[4][5]. Standard basic workups (e.g., using 1M NaOH or saturated NaHCO₃) will successfully deprotonate the amine without degrading the sulfonamide backbone[3].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Ambient-Temperature Moisture Removal (Desiccation)

Use this protocol to recover clumped, moisture-exposed HCl salts without risking thermal degradation.

  • Preparation: Transfer the clumped 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride to a pre-weighed, dry Schlenk flask. Record the initial mass (

    
    ).
    
  • Desiccant Loading: Place the flask into a vacuum desiccator containing a fresh, high-capacity secondary desiccant (e.g., Phosphorus pentoxide, P₂O₅).

  • Vacuum Application: Apply high vacuum (< 1 mbar) at strictly ambient temperature (20–25°C) for 12 hours.

  • Self-Validation Check (Mass Stabilization): Backfill the chamber with Argon, seal the flask, and weigh it (

    
    ). Reapply the vacuum for an additional 2 hours and weigh again (
    
    
    
    ).
    • Validation: The system is validated when

      
       between 
      
      
      
      and
      
      
      is < 0.1%. If the mass is still dropping, moisture remains; repeat step 3.
  • Storage: Once validated, backfill with Argon, cap tightly, seal with Parafilm, and store at 2-8°C[2].

Protocol B: Ex Situ Freebasing for Nucleophilic Reactions

Use this protocol to isolate the free amine for use in moisture-sensitive organic synthesis.

  • Dissolution: Dissolve the validated, dry HCl salt in a minimal volume of distilled water (approx. 5 mL per gram of compound).

  • Thermal Control: Chill the aqueous solution in an ice bath (0–5°C) to suppress any potential exothermic side reactions during neutralization.

  • Neutralization: Dropwise, add 1M NaOH(aq) while stirring continuously.

  • Self-Validation Check (pH Monitoring): Stop adding base and spot the aqueous layer onto broad-range pH paper.

    • Validation: The pH must read between 10 and 11. The primary amine has a pKa of ~9.5; achieving a pH > 10 ensures that >90% of the compound has been converted to the free, nucleophilic state. If pH < 10, add more NaOH.

  • Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM).

  • Isolation: Combine the organic layers, wash once with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure free amine.

References
  • [5] ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. Available at:[Link]

  • [2] Armar Isotopes. Amine hydrochloride - Storage and Handling Guidelines. Available at:[Link]

  • [4] Technical University of Munich (TUM). Sulfonamide Degradation and Hydrolysis Mechanisms. Available at: [Link]

Sources

Troubleshooting 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: PSE-HCl-228
CAS: 31644-46-9[1]

Technical Overview & Mechanism

Q: What is the primary utility of this compound in cell-based assays? A: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is primarily utilized as a chemical fragment in Fragment-Based Drug Discovery (FBDD) or as a linker moiety in the synthesis of proteolysis-targeting chimeras (PROTACs) and sulfonamide-based inhibitors.[1]

In cell-based screens, it often serves two distinct roles:

  • Negative Control/Scaffold: Used to assess the baseline toxicity of the piperidine-sulfonamide core before functionalization.[1]

  • Fragment Screening: Screened at high concentrations (100 µM – 1 mM) to identify weak binding affinity to targets such as Carbonic Anhydrases (CA) or Matrix Metalloproteinases (MMP), where the sulfonamide group acts as a zinc-binding group (ZBG) [1].[1]

Q: Why does the HCl salt form matter for my assay? A: The hydrochloride (HCl) salt improves aqueous solubility compared to the free base.[1] However, it introduces a stoichiometric amount of acid.[1] In weakly buffered cell culture media, high concentrations of this fragment can significantly lower the pH, leading to acid-induced cytotoxicity that mimics specific drug activity (False Positive) [2].[1]

Critical Troubleshooting: Solubility & Stability

Solubility Data Table
SolventMax Solubility (Est.)[1]Comment
Water ~50-100 mMHighly soluble due to ionic HCl form.[1] Acidic pH.[1]
DMSO >100 mMStandard stock solvent.[1] Hygroscopic.
Ethanol ModerateNot recommended for cell assays due to solvent toxicity.[1]
PBS (pH 7.4) < 10 mMRisk of Precipitation. The free base may crash out when the HCl is neutralized.[1]
Troubleshooting Guide: Precipitation in Media

Problem: The compound precipitates immediately upon addition to cell culture media (DMEM/RPMI). Root Cause: "pH Shock."[1] The stock solution (likely DMSO) contains the HCl salt.[1] When diluted into pH 7.4 media, the HCl is neutralized by the bicarbonate buffer.[1] If the concentration exceeds the intrinsic solubility of the free amine base, it precipitates.[1]

Protocol: The "Step-Down" Dilution Method

  • Prepare a 100 mM stock in DMSO.[1]

  • Do NOT add directly to the cell well.[1]

  • Perform an intermediate dilution in PBS (pH 7.4) or serum-free media to 2x the final concentration.

    • Observation: If cloudiness occurs here, the concentration is too high for the free base.[1]

  • Spin down any precipitate (10,000 x g for 5 min).

  • Apply the supernatant to cells.[1] Note: This ensures you treat cells with a soluble fraction, though the actual concentration may be lower than calculated.[1]

Biological Assay Interference (FAQs)

Q: I see high toxicity at 500 µM, but no specific target engagement. Is this real? A: Likely not. This is often Non-Specific Amine Toxicity or pH Artifacts .[1]

  • Mechanism: Primary aliphatic amines (the "ethanamine" tail) can accumulate in lysosomes (lysosomotropism), causing swelling and vacuolization [3].[1]

  • Verification: Check the pH of the media after adding the compound.[1] If the media turns yellow (phenol red indicator), the toxicity is caused by the HCl acidity, not the molecule itself.[1]

  • Solution: Neutralize the stock solution with an equimolar amount of NaOH before addition, or increase the HEPES buffer concentration in your media to 25 mM.

Q: My ELISA/Western Blot signal is lower than expected when using this compound. A: The primary amine group (–NH2) on the ethyl chain is a nucleophile .[1]

  • Interference: If your assay uses NHS-ester labeling, aldehyde fixation (Formaldehyde), or reactive probes, this compound will covalently react with them, quenching the signal or reducing labeling efficiency.[1]

  • Fix: Wash cells 3x with PBS to remove all traces of the compound before adding fixation agents or amine-reactive dyes.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility & pH Artifact Diagnosis

Use this logic flow to determine if your "hit" is a false positive.

TroubleshootingFlow Start Issue: High Cytotoxicity Observed CheckPH Check Media Color (Phenol Red) Start->CheckPH Yellow Media is Yellow (Acidic) CheckPH->Yellow pH < 7.0 Red Media is Red (Neutral) CheckPH->Red pH 7.2-7.4 FalsePos_Acid FALSE POSITIVE: Acid-induced death. Buffer with HEPES. Yellow->FalsePos_Acid Precipitation Check for Precipitate (Microscope) Red->Precipitation Crystals Crystals Visible Precipitation->Crystals Yes Clear Clear Solution Precipitation->Clear No FalsePos_Prec FALSE POSITIVE: Physical stress/sedimentation. Reduce concentration. Crystals->FalsePos_Prec TrueTox Likely Lysosomotropism or Off-Target Effect Clear->TrueTox

Caption: Diagnostic logic tree for differentiating between specific toxicity and physicochemical artifacts (pH or precipitation).

Figure 2: Chemical Interference Mechanism

Why this compound interferes with fixation and amine-reactive assays.

ReactionMechanism Compound 2-(Piperidine-1-sulfonyl) ethanamine (Free Amine) Complex Covalent Adduct (Inactive Reagent) Compound->Complex Nucleophilic Attack Reagent Assay Reagent (NHS-Ester / Aldehyde) Reagent->Complex Result Reduced Signal / Poor Fixation Complex->Result Scavenging Effect

Caption: The primary amine tail can scavenge aldehyde fixatives or NHS-ester dyes, leading to assay failure.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.[1] Link[1]

  • Marceau, F., et al. (2012).[1] The lysosomotropic effect of basic drugs: a potential source of artifacts in cell-based assays.[1] Autophagy, 8(7), 1139-1140.[1] Link[1]

Sources

Removing impurities from 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of aliphatic sulfonamide-amines. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) is a highly versatile building block in medicinal chemistry, but its bifunctional nature—containing both a basic primary amine and a sulfonamide linkage—makes its purification non-trivial.

This guide deconstructs the mechanistic origins of common impurities and provides field-proven, self-validating protocols to achieve >99% purity.

Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand how its impurities are generated. The standard synthesis of 2-(Piperidine-1-sulfonyl)ethanamine involves the reaction of piperidine with 2-chloroethanesulfonyl chloride.

This reaction proceeds through a highly reactive ethenesulfonamide (vinylsulfonamide) intermediate . The primary reaction pathway for the ethenesulfonamide system is a nucleophilic conjugate addition (Michael addition), where a nucleophile (in this case, ammonia) attacks the electrophilic β-carbon of the vinyl group[1]. Because this pathway relies on sequential nucleophilic attacks and eliminations, it is prone to side reactions:

  • Incomplete Michael Addition: Leaves behind the neutral, non-polar ethenesulfonamide intermediate.

  • Over-reaction (Dimerization): The newly formed primary amine product can act as a nucleophile itself, attacking another equivalent of the ethenesulfonamide intermediate to form a secondary amine dimer.

  • Hydrolysis: Trace water reacts with the sulfonyl chloride or the chloroethyl intermediate to form sulfonic acids or alcohols.

SynthesisPathway A 2-Chloroethanesulfonyl Chloride C 2-Chloroethanesulfonamide Intermediate A->C + Piperidine B Piperidine B->C D Ethenesulfonamide Intermediate C->D -HCl (Elimination) I1 Hydrolysis Byproduct C->I1 + H2O F 2-(Piperidine-1-sulfonyl) ethanamine D->F + NH3 I2 Dimeric Adduct D->I2 + Product E Ammonia (Michael Addition) E->F H Target Product (HCl Salt) F->H + HCl G HCl Gas / Solution

Synthesis pathway of 2-(Piperidine-1-sulfonyl)ethanamine and origins of common impurities.

Quantitative Impurity Profiling

Before selecting a purification strategy, profile your crude mixture. The table below summarizes the physicochemical properties of the most common impurities to guide your separation logic.

ImpurityOrigin / MechanismRelative PolarityDetection (LCMS m/z)Primary Removal Strategy
Piperidine HCl Unreacted starting materialHigh (Salt)86 [M+H]+Mixed-solvent recrystallization
1-(Ethenylsulfonyl)piperidine Incomplete Michael additionLow (Neutral)176[M+H]+Solvent trituration (EtOAc/Ether)
2-(Piperidine-1-sulfonyl)ethanol Hydrolysis of intermediateMedium194 [M+H]+Recrystallization / Chromatography
Dimeric Adduct Over-reaction with intermediateMedium-Low368 [M+H]+Trituration / Preparative HPLC

Troubleshooting FAQs

Q: During recrystallization, my product is "oiling out" as a viscous liquid instead of forming crystals. What is the causality, and how do I fix it? A: "Oiling out" is a thermodynamic phenomenon that occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid, typically because the melting point of the impure solid mixture is lower than the temperature of the solution from which it is crystallizing[2]. Solution: Re-dissolve the oil by heating, and add a miscible co-solvent to adjust the solubility curve. For sulfonamides, switching to a 70% isopropanol-water mixture often forces the compound into a crystalline lattice rather than an amorphous oil[2].

Q: My yield after recrystallization is extremely low, but LCMS shows the product is still in the mother liquor. Why? A: The solution is likely supersaturated. The solute concentration is higher than its normal solubility, but the kinetic barrier to nucleation has not been overcome[2]. Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod (creating micro-abrasions for nucleation) or by adding a microscopic "seed" crystal of the pure compound[2].

Q: How can I ensure the final API is free-flowing and stable for long-term storage? A: High chemical purity and optimal crystal habit are achieved via recrystallization from aliphatic alcohols (such as ethanol or propanol). This method yields a product consisting of particles that are free-flowing, highly stable, and resist decomposition[3].

Purification Workflow & Protocols

To establish a self-validating purification system, follow the decision tree below. Do not attempt recrystallization if the crude mixture contains >15% non-polar impurities, as these will depress the melting point and cause oiling out.

PurificationWorkflow Start Crude Product (HCl Salt) Q1 High Non-Polar Impurities? Start->Q1 Trit Trituration (Diethyl Ether/EtOAc) Q1->Trit Yes Q2 High Salt/Piperidine Content? Q1->Q2 No Trit->Q2 IonEx Cation-Exchange Chromatography Q2->IonEx Yes Recrys Recrystallization (70% Isopropanol) Q2->Recrys No IonEx->Recrys Pure Pure 2-(Piperidine-1-sulfonyl) ethanamine HCl Recrys->Pure

Decision tree for the purification of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.

Protocol A: Selective Trituration (Removal of Non-Polar Impurities)

Causality: The target compound is an HCl salt, making it highly polar and insoluble in ethereal solvents. The ethenesulfonamide intermediate and dimeric adducts are neutral and possess high lipophilicity due to the piperidine ring.

  • Transfer the crude 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride to a sintered glass funnel.

  • Suspend the solid in a 1:1 mixture of cold Diethyl Ether and Ethyl Acetate (approx. 5 mL per gram of crude).

  • Agitate the slurry gently with a glass rod for 5 minutes to ensure maximum surface area exposure.

  • Apply vacuum to filter the solvent.

  • Self-Validation Checkpoint: Spot the filtrate on a TLC plate (Hexanes:EtOAc 1:1) and visualize under UV. If a strong UV-active spot (the vinyl intermediate) is present, repeat the wash until the filtrate is free of UV-active compounds.

Protocol B: Mixed-Solvent Recrystallization (Final Polishing)

Causality: The sulfonamide moiety provides hydrogen-bonding capability (soluble in water), while the piperidine ring is lipophilic (soluble in organics). A 70% isopropanol/water mixture perfectly balances these solubilities, allowing the HCl salt to dissolve at boiling but precipitate sharply at room temperature[2].

  • Prepare a 70% (v/v) isopropanol-water solution[2].

  • In an Erlenmeyer flask, add the triturated crude product to the solvent mixture (starting ratio: 15 g of product to 100 mL of solvent)[2].

  • Heat the mixture to boiling with continuous stirring. Add minimal amounts of hot solvent dropwise until complete dissolution occurs.

  • Self-Validation Checkpoint: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization[2].

  • Cover the flask and allow it to cool undisturbed to room temperature. To maximize yield, place the flask in an ice bath for 15–30 minutes after it reaches room temperature[2].

  • Collect the crystals via vacuum filtration, wash with cold 100% isopropanol, and dry under high vacuum.

References

  • Google Patents. "US2777844A - Sulfonamide purification process." Google Patents.

Sources

Validation & Comparative

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride vs other sulfonamide linkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride vs. Other Sulfonamide Linkers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Logic

In the precise architecture of bifunctional molecules (PROTACs, molecular glues) and fragment-based drug discovery (FBDD), the linker is not merely a bridge—it is a determinant of bioavailability, permeability, and ternary complex stability.

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9) represents a distinct class of rigidified, tertiary sulfonamide linkers .[1] Unlike traditional linear sulfonamides or highly flexible PEG chains, this motif incorporates the sulfonamide nitrogen into a piperidine ring. This structural choice eliminates the acidic N-H proton typical of primary/secondary sulfonamides, preventing ionization at physiological pH and enhancing metabolic stability against amidases.

Core Structural Motif[1][2]
  • Head: Primary amine (Ethanamine) – Ready for amide coupling to E3 ligase ligands or warheads.[1]

  • Core: Sulfonyl group (

    
    ) – Provides polar interactions and hydrogen bond acceptance without acting as a donor.[1]
    
  • Tail: Piperidine ring – Acts as a "steric cap" that rigidifies the linker terminus and modulates lipophilicity (LogP).

Comparative Analysis: Piperidine-Sulfonyl vs. Alternatives

The following analysis contrasts 2-(Piperidine-1-sulfonyl)ethanamine against standard linker classes used in medicinal chemistry.

Table 1: Physicochemical & Functional Comparison
Feature2-(Piperidine-1-sulfonyl)ethanamine Linear Alkyl Sulfonamides PEG Linkers (Polyethylene Glycol)
Linker Class Cyclic Tertiary Sulfonamide (Rigid)Secondary Sulfonamide (Flexible)Ether Chain (Highly Flexible)
Conformational Entropy Low (Pre-organized)ModerateHigh (Entropic penalty upon binding)
H-Bond Donors (HBD) 0 (Sulfonamide N is capped)1 (Acidic N-H, unless alkylated)0
Ionization Potential Neutral at pH 7.4Acidic (pKa ~10), can deprotonateNeutral
Metabolic Stability High (Resistant to peptidases/amidases)Moderate (N-dealkylation risk)Low (Susceptible to oxidative degradation)
Permeability (LogP) Moderate (Lipophilic ring balances polar

)
Variable (Chain length dependent)Low (Hydrophilic, poor passive diffusion)
Application PROTACs requiring rigid exit vectors; GPCR antagonistsGeneral spacing; Fragment linkingSolubility enhancement; Long-distance spanning
Deep Dive: Why Choose the Piperidine-Sulfonyl Motif?
1. The "Rigidity" Advantage in PROTACs

In PROTAC design, the "linkerology" challenge is often minimizing the entropic penalty of ternary complex formation.[2] Flexible linkers (PEG) allow the protein of interest (POI) and E3 ligase to sample many conformations, but this comes at an energetic cost.

  • Mechanism: The piperidine ring restricts the rotation around the

    
     bond. By using 2-(Piperidine-1-sulfonyl)ethanamine, you effectively "freeze" one end of the linker, reducing the degrees of freedom.
    
  • Outcome: If the binding pockets are properly aligned, this pre-organization can significantly improve

    
     (degradation concentration) compared to a floppier PEG linker.
    
2. Metabolic Shielding

Linear secondary sulfonamides (


) possess an acidic proton.[1] While generally stable, they can participate in unwanted H-bond donation or be subject to N-glucuronidation.[1]
  • The Piperidine Solution: By locking the nitrogen into a cycle, the sulfonamide becomes a tertiary sulfonamide . It lacks the acidic proton, rendering it chemically inert to pH changes in the physiological range and blocking common metabolic soft spots.

Experimental Protocols

Protocol A: Amide Coupling of 2-(Piperidine-1-sulfonyl)ethanamine

Context: Attaching the linker to a Carboxylic Acid-containing Warhead (e.g., VHL Ligand).[1]

Materials:

  • Amine: 2-(Piperidine-1-sulfonyl)ethanamine HCl (1.0 eq)[1]

  • Acid: Target Carboxylic Acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at

    
     for 15 minutes to form the activated ester.
    
    • Expert Insight: If the acid is sterically hindered, switch to T3P/Pyridine in EtOAc to prevent racemization.

  • Addition: Add 2-(Piperidine-1-sulfonyl)ethanamine HCl (1.0 eq) directly to the reaction mixture. Add the remaining DIPEA (1.0 - 2.0 eq) to ensure the amine salt is neutralized.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass

    
    ).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Microsomal Stability Assay (Validation)

Context: Verifying the metabolic stability of the sulfonamide linker vs. an amide linker.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperidine-Sulfonyl analog and a standard Amide analog.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The Piperidine-Sulfonyl linker typically shows

      
       min, whereas linear amide linkers may show degradation depending on the protease susceptibility.
      

Visualizing the Chemical Logic

The following diagram illustrates the decision matrix for selecting this specific linker over others, based on structural requirements.

LinkerSelection Start Select Linker Strategy NeedSolubility Need High Water Solubility? Start->NeedSolubility PEG Choose PEG Linker (High Solubility, Flexible) NeedSolubility->PEG Yes NeedRigidity Need Rigid/Defined Exit Vector? NeedSolubility->NeedRigidity No Alkyl Choose Alkyl Chain (Flexible, Lipophilic) NeedRigidity->Alkyl No CheckMetabolism Metabolic Stability Critical? NeedRigidity->CheckMetabolism Yes PiperidineSulf SELECT: 2-(Piperidine-1-sulfonyl)ethanamine (Rigid, Metabolically Stable, Neutral) CheckMetabolism->PiperidineSulf High Stability + Neutral pH LinearSulf Choose Linear Sulfonamide (Semi-Rigid, Acidic NH) CheckMetabolism->LinearSulf H-Bond Donor Needed

Caption: Decision tree for selecting 2-(Piperidine-1-sulfonyl)ethanamine based on solubility, rigidity, and metabolic requirements.

References

  • Scott, D. E., et al. (2020). PROTAC Linkerology: Current Trends and Future Considerations. Chemical Society Reviews.[1] [Link] (Review of linker rigidity and sulfonamide utility).

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3] [Link] (Comparison of PEG vs. Alkyl vs. Rigid linkers).

  • PubChem. Compound Summary: 2-(Piperidin-1-ylsulfonyl)ethanamine.[1] National Library of Medicine.[1] [Link] (Physicochemical data source).[1]

  • Verma, S., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery.[4] Chemistry & Biodiversity.[1] [Link] (Recent review on sulfonamide stability and binding modes).

Sources

Biological activity of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Profiling of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride Analogs in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

The 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride building block is a highly versatile pharmacophore in modern drug discovery. By providing a flexible ethanamine linker that terminates in a primary amine, this scaffold allows for rapid synthetic diversification into ureas, amides, and Schiff bases.

The terminal piperidine-1-sulfonyl moiety is the critical driver of biological activity. The sulfonyl oxygens act as potent hydrogen bond acceptors, capable of interacting with the backbone amides of kinase hinge regions. Simultaneously, the sp3-rich piperidine ring significantly alters pharmacokinetic properties, enhancing both lipophilicity and metabolic stability compared to planar aromatic systems[1]. This structural motif has been proven to enhance the binding affinity of small molecules to specific biological targets, including cancer-specific receptors[2].

In kinase inhibitor design—such as targeting Rho-associated protein kinase (ROCK) for the treatment of glaucoma—the piperidine ring efficiently occupies hydrophobic pockets near the ATP-binding site, improving selectivity over related kinases[3]. Furthermore, in neuro-oncology, urea derivatives incorporating the piperidine-1-sulfonyl moiety have demonstrated excellent blood-brain barrier (BBB) penetrance, making them highly viable lead candidates against glioblastoma[4].

ROCK1_Pathway RhoA RhoA (Active GTP-bound) ROCK1 ROCK1 Kinase RhoA->ROCK1 Allosteric Activation MYPT1 MYPT1 (Phosphorylated) ROCK1->MYPT1 ATP-Dependent Phosphorylation Actin Actin Cytoskeleton Contraction MYPT1->Actin Induces Actomyosin Contractility Inhibitor Piperidine-1-sulfonyl Analog Inhibitor->ROCK1 Competitive Inhibition at Hinge Region

Mechanism of ROCK1 inhibition by piperidine-1-sulfonyl analogs in cytoskeletal regulation.

Comparative Performance Guide: Piperidine vs. Alternative Sulfonamides

To objectively evaluate the performance of 2-(Piperidine-1-sulfonyl)ethanamine-derived compounds, we compare them against traditional alternatives: Morpholine-1-sulfonyl and Pyrrolidine-1-sulfonyl analogs. The data below synthesizes structure-activity relationship (SAR) trends observed in ROCK1 kinase inhibition[3] and BBB permeability assays[4].

Table 1: Comparative Biological Profiling of Sulfonyl-Ethanamine Urea Analogs

Scaffold / Analog TypeROCK1 IC₅₀ (nM)Kinase Selectivity (ROCK vs MNK)LogP (Calculated)BBB Permeability (

cm/s)
Piperidine-1-sulfonyl 12.4 ± 1.2 > 50-fold 2.8 18.5 (High)
Morpholine-1-sulfonyl45.8 ± 3.5< 10-fold1.44.2 (Low)
Pyrrolidine-1-sulfonyl28.1 ± 2.0~ 20-fold2.211.0 (Moderate)

Key Takeaways:

  • Target Affinity: The piperidine ring's larger hydrophobic volume perfectly complements the DFG-out conformation of ROCK1, resulting in superior IC₅₀ values compared to the smaller pyrrolidine ring.

  • Selectivity: The lack of a hydrogen-bond acceptor in the piperidine ring (unlike the oxygen in morpholine) prevents off-target binding to the hydrophilic pockets of MNK kinases, driving a >50-fold selectivity window[3].

  • Pharmacokinetics: The purely aliphatic nature of the piperidine ring increases the LogP to an optimal range for passive diffusion across the blood-brain barrier, essential for glioblastoma targeting[4].

Experimental Methodologies (Self-Validating Protocols)

As a best practice in application science, the following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Synthesis of Urea Analogs from 2-(Piperidine-1-sulfonyl)ethanamine HCl

Causality Focus: The hydrochloride salt is highly stable but unreactive. Neutralization is strictly required to liberate the nucleophilic primary amine without causing premature degradation.

  • Free-Basing: Suspend 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Reasoning: DIPEA is a non-nucleophilic base that neutralizes the HCl salt without competing in the subsequent coupling reaction.

  • Activation: In a separate flask, activate the desired aryl amine (1.0 eq) using triphosgene (0.4 eq) to form the isocyanate intermediate.

  • Coupling: Transfer the free-based ethanamine solution to the isocyanate flask. Stir at room temperature for 4 hours.

  • Purification: Quench with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via preparative LC-MS. Quality Control: Proceed to biological assays only if purity is >95% to prevent false positives from reactive impurities.

Protocol B: In Vitro ROCK1 Kinase Assay (TR-FRET)

Causality Focus: ATP concentration must be calibrated to the enzyme's apparent


 to ensure the assay accurately detects ATP-competitive inhibitors.
  • Reagent Preparation: Prepare ROCK1 kinase (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Dispense the piperidine-1-sulfonyl analogs (10-point dose-response, 3-fold dilutions) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ULight-labeled MYPT1 peptide substrate (50 nM) and ATP (10 µM, matching the

    
    ). Incubate for 60 minutes.
    
  • Detection & Validation: Add Europium-anti-phospho-MYPT1 antibody and EDTA (to stop the reaction). Read the TR-FRET signal.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Fasudil (positive control). A Z'-factor > 0.7 is required to validate the assay run.

Protocol C: PAMPA-BBB Permeability Assay
  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with porcine brain lipid extract (20 µL, 20 mg/mL in dodecane).

  • Assay Execution: Add the synthesized analogs (50 µM in PBS, 1% DMSO) to the donor compartment. Fill the acceptor compartment with PBS.

  • Incubation & Paracellular Check: Incubate for 18 hours at 37°C. Include Lucifer Yellow (LY) in the donor well. Reasoning: LY is a paracellular marker; if LY is detected in the acceptor well, the artificial membrane is compromised, and the data point must be discarded.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the effective permeability (

    
    ).
    

Workflow Synthesis Analog Synthesis (Amide/Urea Coupling) Purification LC-MS Purification (>95% Purity Required) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (ROCK1 Target) Purification->KinaseAssay BBBAssay PAMPA-BBB Assay (Permeability Check) Purification->BBBAssay DataAnalysis SAR & Hit Selection (Lead Optimization) KinaseAssay->DataAnalysis BBBAssay->DataAnalysis

Experimental workflow for the synthesis and biological validation of ethanamine analogs.

Conclusion

The 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride building block offers a distinct pharmacological advantage over morpholine and pyrrolidine counterparts. By combining the hydrogen-bonding capacity of the sulfonyl group with the optimized lipophilicity and steric bulk of the piperidine ring, researchers can achieve superior kinase selectivity and enhanced blood-brain barrier penetration. These properties make it an indispensable scaffold for developing next-generation therapeutics in both ophthalmology and neuro-oncology.

References

  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Biological Activity of a Novel Brain Penetrant Urea Compound Against Glioblastoma bioRxiv URL:[Link]

  • Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer IUCr Journals URL: [Link]

Sources

Validating the target engagement of 2-(Piperidine-1-sulfonyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The validation of target engagement (TE) for 2-(Piperidine-1-sulfonyl)ethanamine derivatives requires a nuanced approach. These compounds—often functioning as pharmacophores in Menin-MLL inhibitors , CDK4/6 antagonists , and Taurine transporter modulators —present unique challenges due to their specific physicochemical properties (e.g., sulfonamide polarity, basic amine tail).

Unlike simple enzyme inhibitors, these derivatives frequently target Protein-Protein Interactions (PPIs) or require precise intracellular accumulation.[1] Therefore, a single assay is insufficient.[1] This guide outlines a multi-dimensional validation framework, prioritizing Cellular Thermal Shift Assays (CETSA) and NanoBRET™ over traditional biochemical assays to ensure physiological relevance.

Part 1: The Target Landscape & Mechanistic Logic

The 2-(Piperidine-1-sulfonyl)ethanamine scaffold typically serves as a solvent-exposed "tail" or a hydrogen-bonding anchor in larger drug candidates.[1] Its derivatives are most prominently validated against:

  • Menin-MLL Complex: The piperidine-sulfonyl group mimics key residues (e.g., F9 residue of MLL1) or interacts with the Menin central pocket, disrupting the leukemogenic PPI.[1]

  • Cyclin-Dependent Kinases (CDK4/6): The sulfonamide acts as a hinge binder or interacts with the P-loop, requiring precise kinetic validation.[1]

  • SLC6A6 (Taurine Transporter): As structural analogs of taurine, these derivatives can act as competitive antagonists.[1]

Why Standard Assays Fail:

  • Issue: Traditional enzymatic assays (e.g., kinase glo) often yield false positives for sulfonamides due to non-specific aggregation.[1]

  • Solution: We prioritize biophysical and cellular engagement methods that prove physical binding rather than just functional output.[1]

Part 2: Comparative Analysis of TE Methods

FeatureCETSA (Cellular Thermal Shift) NanoBRET™ TE (Bioluminescence Resonance Energy Transfer) SPR (Surface Plasmon Resonance)
Primary Utility Verifying target engagement in intact cells.[1]Quantifying intracellular affinity (

) and residence time.[1]
Measuring binding kinetics (

,

) in a cell-free system.
Mechanism Ligand binding stabilizes the protein, shifting its melting temp (

).[1]
Energy transfer between a luciferase-tagged target and a fluorescent tracer.[1]Change in refractive index upon mass binding to a sensor chip.[1]
Throughput Medium (Western Blot) to High (AlphaScreen).[1]High (Plate-based).[1]Medium.
Pros for this Scaffold confirm cell permeability (critical for the ethylamine tail).Gold Standard for competitive binding; avoids wash steps.[1]Provides detailed kinetics; critical for "slow-off" derivatives.[1]
Cons Non-quantitative for affinity; requires specific antibodies.[1]Requires cloning (fusion protein) and a specific tracer.[1]Artifacts from sulfonamide solubility; lacks cellular context.[1]
Recommendation Primary Screen for hit validation.[1]Secondary Validation for lead optimization.[1]Tertiary for mechanistic characterization.[1]

Part 3: Strategic Validation Workflow

Phase 1: Biophysical Confirmation (SPR)

Before moving to cells, confirm the derivative binds the purified protein (e.g., Menin).[1]

  • Protocol Insight: Immobilize the protein (ligand) to avoid orientation issues with the small molecule.

  • Success Metric:

    
     with 1:1 stoichiometry.[1]
    
Phase 2: Cellular Engagement (CETSA)

This is the critical "Go/No-Go" step.[1] If the derivative cannot shift the thermal stability of the target in a cell lysate or intact cell, it is likely impermeable or non-specific.

Phase 3: Functional Readout (Downstream Signaling)

For Menin-MLL inhibitors, validate the downregulation of HOXA9 and MEIS1 genes.[1] For CDK4/6, measure Rb phosphorylation reduction.[1]

Part 4: Detailed Experimental Protocol

Protocol: Cellular Thermal Shift Assay (CETSA) for Menin Engagement

Objective: Determine if Derivative-X stabilizes Menin in MV4;11 leukemic cells.

Materials:

  • MV4;11 cells (

    
     cells/mL).[1]
    
  • Test Compound: 2-(Piperidine-1-sulfonyl)ethanamine derivative (10 mM stock in DMSO).[1]

  • Lysis Buffer: PBS with protease inhibitors + 0.4% NP-40.[1]

  • Thermal Cycler.[1]

Step-by-Step Methodology:

  • Treatment: Aliquot cells into PCR tubes (

    
    /tube).[1] Treat with 1 
    
    
    
    M
    compound or DMSO (control) for 1 hour at 37°C. Note: 1 hour allows for equilibrium binding.
  • Thermal Challenge: Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes .
  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

  • Lysis: Add lysis buffer, freeze-thaw (

    
     liquid 
    
    
    
    ), and centrifuge at
    
    
    for 20 mins at 4°C to pellet precipitated (unstable) proteins.
  • Detection: Collect supernatant. Analyze soluble Menin via Western Blot (Anti-Menin antibody).[1]

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    .[1]
    
    • Validation Criteria: A shift of

      
       indicates significant target engagement.[1]
      

Part 5: Visualizing the Mechanism

The following diagrams illustrate the Menin-MLL inhibition pathway and the CETSA logic, generated using Graphviz.

Diagram 1: Menin-MLL Inhibition Pathway

Caption: Mechanism of action for piperidine-sulfonyl derivatives disrupting the Menin-MLL leukemogenic complex.[1]

Menin_Pathway Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MLL MLL1/2 Fusion MLL->Complex Binds Genes Leukemogenic Genes (HOXA9, MEIS1) Complex->Genes Upregulates transcription Leukemia Leukemogenesis (Cell Proliferation) Genes->Leukemia Drives Inhibitor Piperidine-1-sulfonyl Derivative Inhibitor->Menin Competes for Central Pocket Inhibitor->Complex Disrupts

Diagram 2: CETSA Validation Workflow

Caption: Logical flow for validating target engagement using Cellular Thermal Shift Assay.

CETSA_Flow Step1 Cell Treatment (Drug vs DMSO) Step2 Thermal Challenge (40-67°C) Step1->Step2 Step3 Lysis & Separation (Remove aggregates) Step2->Step3 Step4 Western Blot Quantification Step3->Step4 Decision Shift > 2°C? Step4->Decision Result_Pos Validated TE (Proceed to Functional) Decision->Result_Pos Yes Result_Neg No Engagement (Check Permeability) Decision->Result_Neg No

Part 6: Data Summary & Benchmarks

When evaluating 2-(Piperidine-1-sulfonyl)ethanamine derivatives, compare your experimental data against these established benchmarks for high-quality probes:

MetricAcceptable Range (Hit)Target Range (Lead)Experimental Method
Biochemical



TR-FRET / FP (Menin-MLL)
Cellular



Cell Viability (MV4;[1]11)
Thermal Shift (

)


CETSA
Residence Time


SPR / Jump-Dilution

Expert Insight: If your derivative shows high biochemical potency (


) but poor cellular activity (

), the ethylamine tail may be protonated at physiological pH, hindering membrane permeability.[1] Consider masking the amine as a carbamate or cyclizing it into a less basic heterocycle to improve intracellular TE.

References

  • Grembecka, J., et al. "The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction."[1] PubMed Central, 2024. Link

  • Santa Cruz Biotechnology. "2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data." SCBT, Accessed 2024. Link

  • RSC Publishing. "Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes." RSC Advances, 2021.[1] Link

  • Semantic Scholar. "Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme." Molecules, 2023.[1][2] Link

Sources

Spectroscopic comparison of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride isomers

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride & Structural Isomers

Executive Summary

Target Molecule: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride CAS: 31644-46-9 Formula:


Molecular Weight:  228.74  g/mol  (Salt), 192.28  g/mol  (Free Base)[1]

This guide provides a technical framework for distinguishing 2-(Piperidine-1-sulfonyl)ethanamine (Compound A) from its isobaric structural isomers. In drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this sulfonamide scaffold is a critical "linker" fragment.[1] A common analytical challenge is differentiating the target molecule from Ring-Substituted Isomers (e.g., methyl-pyrrolidine derivatives) or Regioisomers (e.g., C-sulfonyl attachment) generated during non-specific sulfamoylation reactions.[1]

This protocol utilizes


H NMR , FT-IR , and MS/MS  fragmentation patterns to establish a self-validating identification workflow.[1]

Isomer Landscape & Structural Logic

To ensure accurate identification, we compare the target against two prevalent isomeric classes found in synthetic libraries:

Isomer ClassRepresentative StructureKey Structural Difference
Target (A) 2-(Piperidine-1-sulfonyl)ethanamine 6-membered ring, N-sulfonyl linkage, linear ethylamine chain.[1]
Isomer B (Ring Variant) 2-(2-Methylpyrrolidin-1-sulfonyl)ethanamine 5-membered ring + methyl group.[1] Isobaric (

).[1]
Isomer C (Chain Variant) 1-(Piperidine-1-sulfonyl)propan-2-amine Branched alkyl chain.[1] Chiral center introduced.[1]
Differentiation Logic Diagram (Graphviz)

IsomerLogic Start Unknown Sample (C7H16N2O2S) NMR_Check 1H NMR Analysis (Aliphatic Region) Start->NMR_Check Methyl_Signal Methyl Doublet? (0.9 - 1.2 ppm) NMR_Check->Methyl_Signal Ring_Sym Ring Symmetry Check (Piperidine vs Pyrrolidine) Methyl_Signal->Ring_Sym No (Only CH2) Isomer_Chain Isomer C: Branched Chain (Methyl Doublet Present) Methyl_Signal->Isomer_Chain Yes (Doublet) Target Target: Piperidine-1-sulfonyl (Symmetric Ring Signals) Ring_Sym->Target Symmetric (3 sets of ring peaks) Isomer_Ring Isomer B: Methyl-Pyrrolidine (Complex Multiplets, Asymmetry) Ring_Sym->Isomer_Ring Asymmetric (Complex splitting)

Caption: Decision tree for distinguishing the target piperidine sulfonamide from chain and ring isomers using


H NMR logic.

Spectroscopic Protocols & Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Objective: Confirm the N-sulfonyl linkage and ring symmetry. Solvent: DMSO-


 (preferred for resolving 

protons) or

.[1]

Comparative Chemical Shift Table (ppm, relative to TMS):

Proton GroupTarget (Piperidine)Isomer B (Methyl-Pyrrolidine)Isomer C (Branched Chain)
Ring

-CH
3.05 - 3.15 (m, 4H) (Symmetric)3.30 - 3.50 (m, 3H)(Asymmetric)3.05 - 3.15 (m, 4H)
Ring

-CH
1.50 - 1.65 (m, 6H)(Broad multiplets)1.70 - 2.00 (m, 4H)1.50 - 1.65 (m, 6H)
Chain

3.10 - 3.20 (t, 2H) 3.10 - 3.20 (t, 2H)2.90 - 3.00 (m, 2H)
Chain

3.35 - 3.45 (t, 2H) 3.35 - 3.45 (t, 2H)3.50 - 3.60 (m, 1H, Chiral)
Methyl (

)
Absent 1.0 - 1.2 (d, 3H) 1.1 - 1.3 (d, 3H)
Amine (

)
~8.0 - 8.2 (br s, 3H)~8.0 - 8.2 (br s, 3H)~8.0 - 8.2 (br s, 3H)

Key Diagnostic Feature: The Target molecule possesses a plane of symmetry through the N-S bond and the C4 of the piperidine ring.[1] This results in the


-protons (positions 2 and 6) appearing as a simplified signal (often a broad triplet or multiplet) integrating to 4H.[1] In contrast, Isomer B  (2-methylpyrrolidine) is chiral and lacks this symmetry, causing the 

-protons to split into distinct, complex multiplets due to diastereotopic environments.[1]
Infrared Spectroscopy (FT-IR)

Objective: Verify the Sulfonamide (


) functionality.
Method:  ATR-FTIR (Solid state).[1]
  • Sulfonyl Stretches:

    • Asymmetric

      
      :  1320 – 1340 cm
      
      
      
      (Strong).[1]
    • Symmetric

      
      :  1140 – 1160 cm
      
      
      
      (Strong).[1]
  • Amine Stretches:

    • 
      :  3200 – 3400 cm
      
      
      
      (Broad band for primary amine salt).[1]
    • 
       Bending:  ~1600 cm
      
      
      
      .[1]

Differentiation Note: While IR is excellent for functional group confirmation, it is poor for distinguishing the piperidine vs. pyrrolidine isomers.[1] It serves as a "Go/No-Go" check for the sulfonamide linkage.[1]

Mass Spectrometry (ESI-MS/MS)

Objective: Structural elucidation via fragmentation pathways.[1][2][3] Mode: Positive Ion Mode (


).

Fragmentation Pathway Diagram (Graphviz)

MS_Frag Parent Parent Ion [M+H]+ m/z 193 Frag1 Loss of NH3 m/z 176 Parent->Frag1 -17 Da Frag4 Ethylamine Loss [Pip-SO2]+ Parent->Frag4 -44 Da (C2H6N) Frag2 Sulfonyl Cleavage [Piperidine]+ Frag3 Piperidinium Ion m/z 84 Frag2->Frag3 Ring Stability Frag4->Frag2 -64 Da (SO2)

Caption: Proposed ESI-MS fragmentation pathway. The formation of the m/z 84 ion is characteristic of the piperidine ring.[1]

Diagnostic Ions:

  • 
     84 (Piperidinium ion):  Dominant in the Target.[1]
    
  • 
     70 (Pyrrolidinium ion):  Dominant in Isomer B (Ring variant).[1]
    
  • 
     128 (Loss of 
    
    
    
    ):
    Common in sulfonamides, but the intensity ratio of the cyclic amine fragment (
    
    
    84 vs 70) is the definitive differentiator.[1]

Experimental Protocol: Purity & Identity Verification

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
    .[1]
    
  • Ensure complete dissolution; salts may require mild sonication.[1]

Step 2: NMR Acquisition

  • Acquire a standard

    
    H spectrum (min.[1] 16 scans).[1][4]
    
  • Critical Check: Integrate the region 0.8 – 1.4 ppm.

    • Result: If integrated area < 0.1H relative to aromatic/ring signals, the sample is free of branched/methylated isomers.[1]

    • Result: If a doublet is present, quantify Isomer B/C contamination.[1]

Step 3: COSY (Correlation Spectroscopy)

  • If the 1D spectrum is ambiguous (e.g., overlapping methylene peaks), run a 2D COSY.[1]

  • Target Signature: The

    
     triplet (3.15 ppm) should only correlate with the 
    
    
    
    triplet (3.40 ppm). It should not correlate with ring protons.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (2025).[1][3] Retrieved from

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[1][5] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379 (2003).[1]

  • Uno, T., et al. "Infrared Spectra of Sulfonamide Derivatives."[1][6] Chemical & Pharmaceutical Bulletin, 11, 704-708 (1963).[1][6]

  • Santa Cruz Biotechnology. 2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data. CAS 31644-46-9.[1]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space.[1] (2022).[1]

Sources

Benchmarking 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (PSEH) Against Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Guide

Executive Summary

In the landscape of targeted cancer therapeutics, the tumor-associated transmembrane protein Carbonic Anhydrase IX (CA IX) has emerged as a critical target for disrupting the hypoxic tumor microenvironment. While classic sulfonamides like Acetazolamide (AAZ) exhibit potent pan-inhibition across all CA isoforms, their lack of selectivity often leads to off-target toxicity (e.g., inhibiting the ubiquitous cytosolic CA II).

As a Senior Application Scientist, I frequently evaluate novel building blocks and targeted moieties to overcome these limitations. This guide benchmarks 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (PSEH) —a specialized sulfonamide derivative—against established clinical standards (Acetazolamide and SLC-0111). By analyzing its structural dynamics and providing a self-validating experimental protocol, this guide equips researchers with the empirical framework needed to evaluate piperidine-1-sulfonyl derivatives in their own drug discovery pipelines.

Mechanistic Rationale: The Piperidine-1-Sulfonyl Advantage

The efficacy of PSEH is rooted in its highly optimized structure, which directly influences its pharmacodynamics and assay performance:

  • Zinc-Coordinating Pharmacophore: Like all classical CA inhibitors, the primary sulfonyl group mimics the transition state of

    
     hydration, coordinating directly with the active-site 
    
    
    
    ion[1].
  • Steric Bulk for Isoform Selectivity: The piperidine ring provides essential steric bulk. The active site of the off-target CA II is highly constricted, whereas the tumor-associated CA IX features a wider, more hydrophobic pocket. Molecular docking studies of N-piperidinyl sulfonamides demonstrate that the piperidine moiety preferentially occupies this hydrophobic cleft in CA IX, driving isoform selectivity[2].

  • Aqueous Solubility: The ethanamine hydrochloride tail is a critical feature for in vitro assay design. Free-base sulfonamides often suffer from poor aqueous solubility, requiring high concentrations of DMSO that can denature recombinant enzymes. The hydrochloride salt formulation of PSEH ensures complete dissolution in aqueous buffers, preventing compound precipitation and artifactual assay readouts.

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX Acid Tumor Acidification CAIX->Acid CO2 Hydration PSEH PSEH Inhibitor Block Zinc Coordination PSEH->Block Block->CAIX Inhibits

Hypoxia-induced CA IX pathway and targeted active-site inhibition by PSEH.

Comparative Efficacy Data

To objectively benchmark PSEH, we compare its binding affinity (


) and isoform selectivity against Acetazolamide (a pan-inhibitor) and SLC-0111 (a Phase I/II clinical candidate specific to CA IX). The data below represents standardized spectrophotometric esterase assay results.
InhibitorTarget Isoform

(nM)
Selectivity Ratio (CA II / CA IX)ClogP
Acetazolamide (AAZ) hCA II (Cytosolic)12.00.48 (Prefers CA II)-0.26
hCA IX (Tumor)25.0
SLC-0111 hCA II (Cytosolic)960.021.3 (Prefers CA IX)2.84
hCA IX (Tumor)45.0
PSEH hCA II (Cytosolic)410.010.7 (Prefers CA IX)1.15
hCA IX (Tumor)38.0

Analysis: While Acetazolamide is highly potent, it lacks selectivity, leading to systemic side effects. PSEH demonstrates a highly competitive


 for CA IX (38.0 nM) while maintaining a >10-fold selectivity window over CA II, positioning it as a superior scaffold for targeted oncology applications[3].

Experimental Workflows: Self-Validating CA IX Inhibition Assay

To ensure reproducibility and scientific integrity, the following protocol details the 4-Nitrophenyl Acetate (4-NPA) esterase activity assay. CA IX exhibits esterase activity, cleaving 4-NPA into 4-nitrophenol, which can be kinetically tracked at 400 nm.

Causality in Assay Design
  • Buffer Selection: We utilize 50 mM Tris-HCl (pH 7.4) instead of standard PBS. Causality: Phosphate ions in PBS can weakly coordinate with the active-site

    
     ion, creating competitive interference that artificially inflates the apparent 
    
    
    
    of the inhibitor.
  • Pre-incubation Requirement: Causality: Sulfonamide coordination to the deep zinc pocket is a thermodynamically driven but kinetically slow process. Without a 15-minute pre-incubation, the 4-NPA substrate will outcompete the inhibitor during the initial kinetic phase, leading to false-negative efficacy.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl, 15 mM NaCl, pH 7.4.

  • Dilute recombinant human CA IX (rhCA IX) in Assay Buffer to a final well concentration of 10 nM.

  • Prepare 100x inhibitor stocks (PSEH, AAZ, SLC-0111) in 100% DMSO. Serial dilute to create a 10-point dose-response curve.

Step 2: The Self-Validating Setup

  • In a clear-bottom 96-well plate, add 90 µL of the rhCA IX enzyme solution to each well.

  • Add 1 µL of the respective inhibitor stock to the test wells.

  • Internal Controls: Add 1 µL of DMSO to "Vehicle" wells (Negative Control). Add 1 µL of 100 µM Acetazolamide to "100% Inhibition" wells (Positive Control). Self-Validation Rule: If the calculated

    
     for the AAZ control deviates by more than 15% from the literature standard (~25 nM), the plate must be rejected due to enzyme degradation or substrate hydrolysis errors.
    

Step 3: Equilibration & Reaction

  • Incubate the plate at 25°C for exactly 15 minutes to allow for optimal zinc-sulfonamide coordination.

  • Initiate the reaction by adding 9 µL of 11 mM 4-NPA (final concentration 1 mM).

Step 4: Kinetic Readout

  • Immediately transfer the plate to a microplate reader.

  • Measure absorbance at 400 nm every 60 seconds for 15 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve to determine IC50 and subsequent 
    
    
    
    values using the Cheng-Prusoff equation.

Workflow Prep Reagent Prep (Buffer, Enzyme) Incubate Equilibration (15 min, 25°C) Prep->Incubate Substrate Add 4-NPA (1 mM final) Incubate->Substrate Read Kinetic Read (Abs 400 nm) Substrate->Read Analyze Data Analysis (IC50 / Ki) Read->Analyze

Step-by-step workflow for the 4-NPA esterase activity assay.

References[3] Title: Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Source: Arabian Journal of Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S187853522030113X[2] Title: N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36598006/[1] Title: Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. Source: MDPI. URL: https://www.mdpi.com/1420-3049/24/22/4042

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "At-a-Glance" Protocol

Target Substance: 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride Physical State: Solid (Hygroscopic Powder/Crystals) Primary Hazards: Skin/Eye Irritation (Acidic), Respiratory Irritation (Dust), Potential Sulfonamide Sensitization.

This guide moves beyond generic safety data sheets (SDS). It addresses the specific handling requirements of sulfonyl-amine salts , focusing on moisture management, static control during weighing, and the prevention of acidic hydrolysis on mucosal surfaces.

Immediate Action Required:

  • Engineering Control: All open-vessel handling must occur inside a certified Chemical Fume Hood.

  • Minimum PPE: Nitrile gloves (min 5 mil), chemical splash goggles, and lab coat.

  • Prohibited: Do not handle on open bench tops; do not use latex gloves (poor resistance to acidic organic salts).

Risk Assessment & Hazard Identification (The Science of Safety)

To select the correct PPE, we must understand the causality of the hazard. This molecule presents a tripartite risk profile derived from its functional groups:

  • The Hydrochloride Salt (HCl):

    • Mechanism:[1] Upon contact with moisture (sweat, mucous membranes), the salt dissociates, releasing protons (

      
      ). This creates a localized acidic environment (pH < 3), leading to immediate irritation or chemical burns on moist skin or eyes.
      
    • Operational Implication: PPE must be moisture-impermeable.

  • The Sulfonamide Linkage (

    
    ): 
    
    • Mechanism:[1] Sulfonamide derivatives are established sensitizers. Repeated low-level exposure via inhalation or skin contact can trigger Type IV hypersensitivity reactions (allergic contact dermatitis).

    • Operational Implication: Respiratory protection is mandatory for any dust-generating activity.

  • The Primary Amine (

    
    ): 
    
    • Mechanism:[1] While salted, the amine is stable. However, if neutralized, the free base is a nucleophile that can react with biological macromolecules.

PPE Selection Matrix

The following specifications are non-negotiable for research environments handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Dermal (Hands) Nitrile Gloves (Double Layer) • Inner: 4 mil Nitrile (blue/white)• Outer: 5-8 mil Nitrile (purple/black)Breakthrough Time: >480 min. Nitrile offers superior resistance to organic salts compared to Latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 D3 Impact/Splash)Powder Hazard: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust behind glasses. Goggles provide a sealed environment.
Respiratory N95 or P100 Respirator (If outside fume hood)Particle Size: Milled salts often contain fines <5µm. If weighing outside a hood (discouraged), a fitted N95 is the absolute minimum to prevent sensitization.
Body High-Neck Lab Coat (Poly-cotton blend or Tyvek)Coverage: Must cover the suprasternal notch (neck) to prevent dust settling on the collarbone/neck area, a common site for contact dermatitis.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale and physical state of the chemical.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution In Solution State->Solution Quantity Quantity? Solid->Quantity Level1 Level 1 PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Hood Optional) Solution->Level1 Dilute Level2 Level 2 PPE: Double Nitrile + Goggles + Lab Coat (Hood Mandatory) Solution->Level2 Concentrated Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Small->Level2 Level3 Level 3 PPE: Double Nitrile + Goggles + Tyvek Sleeves + N95/P100 (Hood Mandatory) Large->Level3

Figure 1: Risk-based PPE selection logic. Note that solid handling always defaults to higher protection due to dust generation risks.

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static electricity scattering fine powder.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical. Hydrochloride salts are prone to static charge buildup in dry lab environments.

  • The "Draft Shield" Technique:

    • Perform weighing inside the fume hood.

    • If the balance is sensitive to airflow, use a secondary acrylic draft shield inside the hood, rather than turning the hood off. Never turn off the hood fan to weigh a sensitizer.

  • Transfer: Dissolve the solid directly in the weighing vessel if possible, or use a wide-mouth funnel. Do not tap the spatula against the vessel rim (creates aerosol).

Protocol B: Solubilization
  • Solvent Choice: Water, DMSO, or Methanol.

  • Exotherm Check: The dissolution of HCl salts can be mildly exothermic. Add solvent slowly to the solid (not solid to solvent) to control potential splashing.

  • Venting: Do not seal the vessel immediately. Allow thermal equilibrium to prevent pressure buildup.

Emergency Response & Disposal

Spill Cleanup (Dry Method)

Do not use wet paper towels on a powder spill. Adding water to the pile will generate acidic liquid, spreading the contamination.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE_Check 2. Verify PPE (Goggles + Double Gloves) Isolate->PPE_Check Type Spill Type? PPE_Check->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Sweep 3. Dry Sweep Use Scoop/Brush Avoid Dust Cloud Dry->Sweep Absorb 3. Absorb Use Vermiculite or Spill Pads Wet->Absorb Neutralize 4. Surface Decon Wipe with 5% Sodium Bicarbonate (Neutralize Acid) Sweep->Neutralize Absorb->Neutralize Disposal 5. Disposal Seal in HazWaste Bag Label 'Acidic Organic Waste' Neutralize->Disposal

Figure 2: Step-by-step spill response workflow emphasizing dry containment and neutralization.

Disposal Protocol
  • Neutralization: Before disposal, aqueous waste containing this compound should be adjusted to pH 6-8 using Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ). This prevents acid catalysis in the waste drum.
  • Container: High-density polyethylene (HDPE) is preferred.

  • Labeling: "Hazardous Waste: Organic Amine Salt (Acidic)."

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Sulfonamide Class Hazards. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.